IRF1-IN-1
Description
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Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C22H24N4O4S/c27-21(12-15-25-16-23-20-7-3-2-6-19(20)22(25)28)24-17-8-10-18(11-9-17)31(29,30)26-13-4-1-5-14-26/h2-3,6-11,16H,1,4-5,12-15H2,(H,24,27) |
InChI Key |
YRYNHFCJTNSYHV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of IRF1-IN-1: A Potent Inhibitor of Inflammatory Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRF1-IN-1, also identified as Compound I-2, is a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1), a transcription factor pivotal in regulating inflammatory responses and cell fate decisions. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, drawing from available data. It is designed to be a valuable resource for researchers in immunology, oncology, and drug discovery.
Core Mechanism of Action: Inhibition of IRF1 Recruitment
The primary mechanism of action of this compound is the inhibition of the transcriptional activity of IRF1. Specifically, this compound has been shown to decrease the recruitment of IRF1 to the promoter region of the CASP1 gene[1]. Caspase-1 is a critical enzyme in the inflammatory cell death pathway known as pyroptosis. By preventing IRF1 from binding to the CASP1 promoter, this compound effectively blocks the transcription of this key inflammatory caspase.
This inhibitory action disrupts the downstream signaling cascade that is dependent on Caspase-1 activation. Consequently, this compound has been observed to inhibit the cleavage and activation of several key proteins involved in pyroptosis and other cell death pathways, including:
-
Caspase-1: A key inflammatory caspase.
-
Gasdermin D (GSDMD): The executioner protein of pyroptosis, which forms pores in the cell membrane.
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that is processed and activated by Caspase-1.
-
Poly (ADP-ribose) polymerase 1 (PARP1): A protein involved in DNA repair and cell death.
The collective effect of this inhibition is the suppression of the inflammatory cell death signaling pathway, which has been demonstrated to have a protective effect in models of ionizing radiation-induced inflammatory skin injury[1].
Cellular and In Vivo Activity
The inhibitory effects of this compound have been observed in various in vitro and in vivo models. In cellular assays, this compound has been shown to be active at concentrations of 20 µM and 50 µM in several human cell lines, including HaCaT (keratinocytes), HELF (lung fibroblasts), and WS1 (skin fibroblasts)[1]. In these models, the compound effectively attenuated IRF1 activation induced by stimuli such as plasmid transfection. Furthermore, in K150 cells, this compound was shown to decrease radiation-induced cell death[1].
In a preclinical in vivo model, this compound demonstrated a protective effect against radiation-induced inflammatory skin injury in mice, highlighting its potential therapeutic relevance for inflammatory conditions[1].
Quantitative Data
Currently, detailed quantitative data such as IC50 values for the inhibition of IRF1 recruitment or binding affinity (Kd) of this compound to IRF1 are not publicly available in primary research literature. The effective concentrations reported in cellular assays provide a preliminary indication of its potency.
| Parameter | Value | Cell Lines | Source |
| Effective Concentration | 20 µM | HaCaT, HELF, WS1 | [1] |
| Effective Concentration | 50 µM | HELF | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the IRF1-mediated pyroptosis pathway.
Figure 1. Mechanism of this compound Action.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. However, based on the described mechanism, the following experimental approaches would be key to characterizing its activity.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To confirm that this compound inhibits the recruitment of IRF1 to the CASP1 promoter.
Methodology Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HaCaT) and treat with an inflammatory stimulus (e.g., radiation or LPS) in the presence or absence of varying concentrations of this compound.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF1 to pull down IRF1-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the CASP1 gene to quantify the amount of promoter DNA associated with IRF1. A decrease in the amount of amplified CASP1 promoter DNA in the presence of this compound would indicate inhibition of IRF1 recruitment.
Western Blot Analysis for Downstream Targets
Objective: To assess the effect of this compound on the cleavage of Caspase-1, GSDMD, and PARP1.
Methodology Outline:
-
Cell Culture and Treatment: Treat cells with an appropriate stimulus to induce pyroptosis (e.g., LPS and nigericin) with and without this compound.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the cleaved forms of Caspase-1, GSDMD, and PARP1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A reduction in the signal for the cleaved proteins in the presence of this compound would confirm its inhibitory effect on the downstream pathway.
Conclusion
This compound is a valuable research tool for investigating the roles of IRF1 in inflammation and cell death. Its mechanism of action, centered on the inhibition of IRF1 recruitment to the CASP1 promoter, provides a specific means to dissect the IRF1 signaling pathway. While detailed quantitative data and comprehensive experimental protocols from primary literature are currently lacking, the available information strongly supports its function as a potent inhibitor of the IRF1-mediated pyroptotic cell death pathway. Further research is warranted to fully elucidate its therapeutic potential.
References
Understanding the function of IRF1-IN-1 in innate immunity.
An In-Depth Technical Guide on the Function of IRF1-IN-1 in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor that plays a pivotal role in the innate immune system.[1] As the first member of the IRF family to be identified, IRF1 serves as a critical activator of gene transcription in response to a variety of stimuli, including viral and bacterial pathogens, pro-inflammatory cytokines like interferons (IFNs), and cellular stressors such as ionizing radiation.[2] Upon activation, IRF1 orchestrates a robust transcriptional program that governs antiviral defense, inflammation, apoptosis, and tumor suppression.
Given its central role, the pharmacological modulation of IRF1 activity is of significant interest for both basic research and therapeutic development. This compound is a specific small-molecule inhibitor of IRF1.[1] It serves as a crucial chemical probe to dissect the precise functions of IRF1 in complex signaling networks. This guide details the function and mechanism of this compound, presenting the quantitative data that underpins our understanding and the experimental protocols used to elucidate its activity.
The IRF1 Signaling Axis in Innate Immunity
The activation of IRF1 is a key event in the cellular response to danger signals. Pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as cytosolic DNA from pathogens or leakage of mitochondrial DNA following radiation-induced damage, trigger pattern recognition receptors (PRRs).[3] This initiates signaling cascades, often involving the cGAS-STING pathway, that lead to the phosphorylation and nuclear translocation of IRF1.[3]
Once in the nucleus, IRF1 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes.[4] A key target of IRF1 in the context of inflammatory cell death is the gene encoding Caspase-1 (CASP1).[1][5] The transcription of CASP1 is a rate-limiting step for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives a pro-inflammatory form of programmed cell death called pyroptosis.[6] IRF1-driven Caspase-1 activation leads to the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators.[1]
This compound: Mechanism of Action
This compound functions as a direct inhibitor of IRF1's transcriptional activity. Its primary mechanism is the prevention of IRF1 recruitment to the promoter regions of its target genes.[1] By specifically blocking the binding of IRF1 to the CASP1 promoter, this compound effectively decouples the initial danger sensing from the execution of inflammatory cell death.[1] This leads to a significant reduction in the cleavage of Caspase-1, Gasdermin D (GSDMD), and the processing of pro-inflammatory cytokines, ultimately protecting cells from pyroptosis and mitigating the inflammatory response.[1]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from studies on human cell lines and mouse models, primarily in the context of radiation-induced injury.
Table 1: In Vitro Efficacy of this compound in Human Cell Lines
| Parameter Measured | Cell Line | Treatment/Stimulus | This compound Conc. | Duration | Result |
|---|---|---|---|---|---|
| IRF1 recruitment to CASP1 promoter | HaCaT | 20 Gy Ionizing Radiation | 20 µM | 12 h (pre-treatment) | Decreased IRF1 binding to the promoter region.[1] |
| IRF1 Activation | HELF, HaCaT, WS1 | NSP-10 Plasmid Transfection | 20 µM | 24 h | Attenuated IRF1 activation.[1] |
| IRF1 Transcriptional Activity | HELF | SARS-CoV-2 Pseudovirus | 50 µM | 24 h | Reduced transcriptional activity of IRF1.[1] |
| Cell Death | K150 | 20 Gy Ionizing Radiation | Not Specified | Not Specified | Decreased radiation-induced cell death.[1] |
| Pyroptosis Pathway Markers | Not Specified | Ionizing Radiation | Not Specified | Not Specified | Suppressed cleavage of Caspase-1, GSDMD, and PARP1.[1] |
Table 2: In Vivo Protective Effects of this compound
| Animal Model | Injury Model | This compound Dosage | Administration | Outcome |
|---|
| Mice | 35 Gy Radiation-Induced Inflammatory Skin Injury | 100 µ g/day | Subcutaneous (s.c.) | Significant reduction in erythema and exudation; accelerated healing; preserved structural integrity of skin.[1] |
Key Experimental Protocols
The following protocols are detailed methodologies for experiments crucial to validating the function of this compound.
Protocol 1: Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol is used to determine if this compound inhibits the physical association of the IRF1 transcription factor with the CASP1 gene promoter.
Methodology:
-
Cell Culture and Treatment: Plate HaCaT cells. Pre-treat one group with 20 µM this compound for 12 hours. Stimulate cells with 20 Gy ionizing radiation.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication time and power is critical.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an anti-IRF1 antibody or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial spin column kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the ISRE region of the CASP1 promoter. Quantify the amount of precipitated DNA relative to the total input chromatin. A significant decrease in enrichment in the this compound treated group compared to the control indicates inhibition of IRF1 recruitment.
Protocol 2: Western Blot for Pyroptosis Markers
This protocol quantifies the levels of key proteins in the pyroptosis pathway to assess the downstream effects of this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., K150) and treat with or without this compound before stimulating with ionizing radiation.
-
Protein Extraction: Harvest cells at desired time points and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-Caspase-1 (to detect both pro-form and cleaved p20 subunit)
-
Anti-GSDMD (to detect full-length and cleaved N-terminal fragment)
-
Anti-IL-1β (to detect pro-form and mature cytokine)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify changes in protein levels.
Conclusion and Future Directions
This compound is an invaluable tool for dissecting the role of IRF1 in innate immunity and inflammatory responses. Experimental data demonstrates its ability to potently inhibit IRF1-mediated transcription of CASP1, thereby blocking the downstream cascade of pyroptotic cell death. Its protective effects in models of radiation-induced skin injury highlight the therapeutic potential of targeting the IRF1 pathway.[1]
For researchers, this compound provides a means to explore the IRF1-dependent transcriptome, identify novel IRF1 target genes, and clarify the contribution of IRF1 to various disease states. For drug development professionals, the validation of IRF1 as a key driver of inflammatory damage opens avenues for developing more refined inhibitors for clinical use in conditions characterized by excessive inflammation, such as autoimmune disorders, autoinflammatory diseases, and acute radiation syndrome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]
- 5. Elevated levels of IRF1 and CASP1 as pyroptosis-related biomarkers for intestinal epithelial cells in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRF1 is a transcriptional regulator of ZBP1 promoting NLRP3 inflammasome activation and cell death during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Discovery and Development of IRF1 Inhibitors: A Technical Guide
Introduction
Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor that plays a pivotal role in orchestrating the cellular response to a variety of stimuli, including interferons, viral and bacterial infections, and DNA damage. As a key regulator of genes involved in innate and adaptive immunity, cell proliferation, apoptosis, and tumor suppression, IRF1 has emerged as a compelling therapeutic target for a range of diseases, from autoimmune and inflammatory disorders to cancer. The protein exerts its effects by binding to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of its target genes.
Despite its significance, the development of direct small-molecule inhibitors of IRF1 has been challenging, and to date, no direct inhibitors have entered clinical trials. The field is largely focused on discovery and validation methodologies. This technical guide provides an in-depth overview of the core signaling pathways involving IRF1, the current landscape of potential inhibitors, and detailed experimental protocols for their discovery and characterization, aimed at researchers, scientists, and drug development professionals.
Key Signaling Pathways Involving IRF1
IRF1 expression and activity are tightly regulated by several signaling cascades, primarily initiated by interferons and pathogen-associated molecular patterns (PAMPs). Understanding these pathways is crucial for identifying strategic points for therapeutic intervention.
The Canonical IFN-γ/JAK/STAT Pathway
The most potent inducer of IRF1 is Interferon-gamma (IFN-γ). This pathway is central to cell-mediated immunity.
-
Receptor Binding: IFN-γ binds to its cell surface receptor complex (IFNGR1/IFNGR2).
-
JAK Activation: This binding triggers the trans-phosphorylation and activation of Janus kinases, JAK1 and JAK2, which are associated with the receptor chains.
-
STAT1 Phosphorylation: Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) protein on a specific tyrosine residue (Y701).
-
Dimerization and Nuclear Translocation: Phosphorylated STAT1 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.
-
GAS Binding and IRF1 Transcription: In the nucleus, the STAT1 homodimer, also known as the Gamma-Activated Factor (GAF), binds to Gamma-Activated Sites (GAS) in the promoter region of target genes, including the IRF1 gene, potently driving its transcription.
The Dual Role of IRF1 in Tumor Suppression and Oncogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor, originally identified for its role in interferon signaling, that has emerged as a critical regulator of oncogenesis.[1] This technical guide provides an in-depth exploration of the paradoxical functions of IRF1, acting as both a potent tumor suppressor and a context-dependent oncogenic factor. We dissect the molecular mechanisms underpinning these opposing roles, including its influence on cell cycle progression, apoptosis, DNA damage response, angiogenesis, and tumor immunology. This document summarizes key quantitative data, provides detailed experimental protocols for studying IRF1 function, and visualizes complex signaling and experimental pathways to offer a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction
The Interferon Regulatory Factor (IRF) family consists of nine transcription factors in mammals that are pivotal regulators of host defense.[2] IRF1 was the first member of this family to be identified, initially recognized as a transcriptional activator for the Type I interferon (IFN) β gene.[3][4] The human IRF1 gene is located on chromosome 5q31.1, a region frequently deleted in certain cancers, pointing to its role as a tumor suppressor.[3][5] IRF1 contains an N-terminal DNA-binding domain (DBD) with a conserved tryptophan-rich repeat motif that recognizes the IFN-stimulated response element (ISRE) in the promoters of its target genes.[6][7] While initially linked to immune responses, extensive research has revealed that IRF1's functional repertoire extends deep into the regulation of cell growth, apoptosis, and oncogenesis, where it exhibits a striking functional duality.[1][6][8]
IRF1: The Tumor Suppressor
The predominant role attributed to IRF1 in cancer biology is that of a tumor suppressor.[8] Its inactivation or loss is associated with the development of various malignancies, including hematopoietic and gastric cancers.[3][9] The tumor-suppressive functions of IRF1 are executed through multiple, interconnected mechanisms.
Cell Cycle Regulation
IRF1 is a crucial mediator of cell cycle arrest, primarily at the G1 phase.[3][8] This function is often linked to its ability to induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1).[7][10] IRF1 can directly bind to the p21 gene promoter and activate its transcription, a process that can occur in both a p53-dependent and p53-independent manner.[4][10] By inducing p21, IRF1 inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4 complexes, leading to the hypophosphorylation of the retinoblastoma (Rb) protein and subsequent G1 arrest.[3][11] Furthermore, IRF1 activation has been shown to down-regulate the expression of key cell cycle progression proteins, including cyclin D1, cyclin B1, CDK2, CDK4, and E2F1.[3][12]
Induction of Apoptosis
A primary mechanism of IRF1-mediated tumor suppression is the direct induction of apoptosis.[4][6] IRF1 orchestrates programmed cell death by transcriptionally activating a suite of pro-apoptotic genes.
-
Caspase Activation : IRF1 directly activates the transcription of initiator and effector caspases, including CASP1, CASP7, and CASP8.[6][13] For instance, IRF1 mediates IFN-γ-induced apoptosis in ovarian cancer cells through the induction of caspase-1.[3][6]
-
Modulation of BCL2 Family Proteins : IRF1 can upregulate the expression of the pro-apoptotic BH3-only protein PUMA (p53 upregulated modulator of apoptosis), which triggers the intrinsic apoptotic pathway.[3][6] It also increases the expression of other pro-apoptotic members like BAK and BAX while decreasing anti-apoptotic proteins such as BCL2.[4]
-
Downregulation of Survivin : IRF1 activation leads to a significant decrease in the expression of survivin (BIRC5), an inhibitor of apoptosis protein (IAP) that is frequently overexpressed in tumors.[3][6][13] This downregulation occurs independently of p21-mediated cell cycle arrest.[10][12]
DNA Damage Response
IRF1 plays a significant role in the cellular response to DNA damage.[4] In cooperation with p53, IRF1 is required for DNA damage-induced cell cycle arrest.[1][4] Following ionizing radiation, both transcription factors are necessary for the full induction of p21.[4] Moreover, through ChIP-chip analysis, IRF1 has been shown to directly bind to genes involved in the DNA damage repair pathway, such as BRIP1 (also known as FANCJ), which interacts with the BRCA1 tumor suppressor.[3][6][14] This link further solidifies IRF1's role as a genome stability gatekeeper.
Angiogenesis Inhibition
IRF1 exhibits anti-angiogenic properties. Studies have shown that IRF1 can inhibit endothelial cell tube formation and reduces the expression of key pro-angiogenic signaling molecules like phosphorylated Akt (p-Akt) and endothelial nitric oxide synthase (p-eNOS) that are typically stimulated by Vascular Endothelial Growth Factor (VEGF).[15] This suggests that IRF1 can suppress tumor growth by restricting its access to a blood supply.
Modulation of the Antitumor Immune Response
As a key component of IFN signaling, IRF1 is integral to orchestrating an effective antitumor immune response.[13]
-
MHC Class I Upregulation : IRF1 is a direct transcriptional activator of Major Histocompatibility Complex (MHC) class I genes.[3] By increasing MHC-I expression on tumor cells, IRF1 enhances the presentation of tumor antigens, making cancer cells more visible and susceptible to killing by cytotoxic T lymphocytes (CTLs).[3]
-
NK Cell Activation : IRF1 is essential for the development and function of Natural Killer (NK) cells, which are critical components of the innate immune system's ability to survey and eliminate transformed cells.[13][16] IRF1 expression in tumor cells can promote the recruitment and activation of NK cells within the metastatic niche.[16]
-
Chemokine Production : In some contexts, IRF1 promotes the expression of chemokines like CXCL10, which helps recruit effector T cells (CD4+ and CD8+) and NK cells to the tumor microenvironment.[5]
IRF1: The Oncogenic Factor
Despite its well-established role as a tumor suppressor, emerging evidence reveals a darker side to IRF1, where it can paradoxically promote tumor progression, primarily by facilitating immune evasion. This dual functionality depends heavily on the cellular context.[13][17][18]
Upregulation of Immune Checkpoint Ligand PD-L1
The most prominent pro-tumorigenic function of IRF1 is its role as a major transcriptional regulator of Programmed Death-Ligand 1 (PD-L1, also known as CD274).[5][13][19] PD-L1 expressed on the surface of tumor cells binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses T-cell-mediated antitumor immunity.
-
Mechanism : IFN-γ, a cytokine often present in the tumor microenvironment, activates the JAK/STAT1 pathway, which in turn induces the expression of IRF1.[5] IRF1 then directly binds to response elements in the CD274 (PD-L1) promoter to drive its transcription.[5]
-
Context is Key : The ultimate effect of IRF1 depends on its location. IRF1 expression within immune cells (e.g., T cells, NK cells) is critical for their development and antitumor function.[17] However, IRF1 expression within the tumor cell itself can be detrimental to the host's immune response by upregulating PD-L1 and other immunosuppressive genes, thereby promoting T cell exhaustion and allowing the tumor to escape immune surveillance.[17][19][20] Studies using IRF1-deficient tumor cells have shown reduced tumor growth in immunocompetent mice, an effect that is dependent on host CD8+ T cells.[19]
Regulation of IRF1 in Cancer
Given its critical functions, the activity of IRF1 is tightly regulated. In cancer, its tumor-suppressive functions can be abrogated through various mechanisms.
-
Genetic Alterations : Deletions of the IRF1 gene locus at 5q31.1 or inactivating rearrangements have been reported in acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and certain solid tumors like gastric and esophageal cancer.[3][5] Missense mutations that impair its DNA-binding or transcriptional activity have also been identified.[3][21]
-
Transcriptional and Post-Transcriptional Regulation : The expression of IRF1 is induced by a wide range of stimuli, including IFNs, TNF-α, and DNA damage.[14] Its activity can also be modulated by interactions with other proteins, such as its natural antagonist IRF2, which competes for the same DNA binding sites and can act as a transcriptional repressor.[1][22]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the function of IRF1.
Table 1: Effects of IRF1 Modulation on Apoptosis and Protein Expression
| Cell Line/Model | IRF1 Modulation | Observed Effect | Fold/Percent Change | Reference |
|---|---|---|---|---|
| Breast Carcinoma Cells | IRF1 Overexpression | Downregulation of Survivin protein | 15-fold decrease | [3] |
| MCF-7 Breast Cancer | Dominant Negative IRF-1 | Decrease in basal apoptosis | 50% decrease | [9][23] |
| T47D Breast Cancer | Dominant Negative IRF-1 | Inhibition of Caspase 3/7 activity | P < 0.001 | [9][23] |
| MCF-7 Breast Cancer | Dominant Negative IRF-1 | Reduction in Caspase 8 activity | P = 0.03 |[9][23] |
Table 2: Effects of IRF1 Modulation on Tumorigenicity In Vivo
| Cell Line | IRF1 Modulation | Animal Model | Outcome | Result | Reference |
|---|---|---|---|---|---|
| MCF-7 | IRF1 Overexpression | Athymic Nude Mice | Tumor Incidence | Significantly lower (P = 0.045) | [9] |
| MCF-7 | Dominant Negative IRF-1 | Athymic Nude Mice | Tumor Incidence | Significantly higher (P ≤ 0.001) | [23] |
| MC38, CT26, B16 | IRF1 Deficiency (in tumor) | Syngeneic Mice | Tumor Growth | Reduced growth |[19] |
Experimental Methodologies
Protocol: Chromatin Immunoprecipitation (ChIP) for IRF1
This protocol is used to identify the genomic regions to which IRF1 directly binds.
-
Cell Culture and Treatment : Culture cells (e.g., HeLa, MCF-7) to ~80-90% confluency. Treat with an IRF1-inducing agent (e.g., 100 ng/mL IFN-γ) for a specified time (e.g., 2-6 hours) or use untreated controls.
-
Cross-linking : Add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quenching : Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.
-
Cell Lysis : Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on ice to release nuclei.
-
Chromatin Shearing : Pellet the nuclei and resuspend in shearing buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation : Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-IRF1 antibody or a negative control IgG.
-
Immune Complex Capture : Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes : Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads. Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
DNA Purification : Treat the sample with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis : Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Protocol: Luciferase Reporter Assay for IRF1 Activity
This assay measures the ability of IRF1 to activate transcription from a specific gene promoter.
-
Plasmid Construction : Clone the promoter region of a putative IRF1 target gene (e.g., the p21 or PD-L1 promoter) upstream of a firefly luciferase reporter gene in a suitable vector.
-
Cell Transfection : Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with:
-
The firefly luciferase reporter plasmid.
-
An expression plasmid for IRF1 (or an empty vector control).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Incubation : Culture the transfected cells for 24-48 hours to allow for plasmid expression.
-
Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry : Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis : Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. Compare the activity in IRF1-expressing cells to the empty vector control to determine the fold-activation.
Visualizations: Pathways and Workflows
Caption: IRF1 acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.
Caption: IRF1 in tumor cells can promote immune evasion by upregulating PD-L1.
Caption: High-level workflow for identifying IRF1 genomic binding sites via ChIP-seq.
Therapeutic Implications and Conclusion
The dual nature of IRF1 presents both challenges and opportunities for cancer therapy. Its role as a tumor suppressor suggests that strategies to restore or enhance IRF1 function could be beneficial. For instance, combination therapies using IFN-γ or other IRF1 inducers with conventional chemotherapy might sensitize tumors to treatment.[4]
Conversely, IRF1's function as the primary driver of IFN-γ-induced PD-L1 expression has profound implications for immunotherapy.[5] While immune checkpoint blockade (ICB) therapy targeting the PD-1/PD-L1 axis has revolutionized cancer treatment, not all patients respond. The level of IRF1 in tumor cells could serve as a biomarker to predict response to ICB.[5] Furthermore, the opposing roles of IRF1 in tumor versus immune cells suggest that cell-type-specific targeting could be a powerful therapeutic strategy.[17] Developing methods to inhibit IRF1 activity specifically within tumor cells—while preserving or enhancing it in immune cells—could dismantle a key tumor immune escape mechanism and boost the efficacy of immunotherapy.[17]
References
- 1. The IRF family of transcription factors: Inception, impact and implications in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of immunity and oncogenesis by the IRF transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 1 inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Interferon Regulatory Factor 1 (IRF-1) Induces p21WAF1/CIP1 Dependent Cell Cycle Arrest and p21WAF1/CIP1 Independent Modulation of Survivin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRF1 | Cancer Genetics Web [cancerindex.org]
- 12. Interferon Regulatory Factor 1 (IRF-1) induces p21(WAF1/CIP1) dependent cell cycle arrest and p21(WAF1/CIP1) independent modulation of survivin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Interferon regulatory factor-1 (IRF-1) regulates VEGF-induced angiogenesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. news-medical.net [news-medical.net]
- 18. The Dual Role of IRF1 in Cancer Therapy [creativebiomart.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Opposing tumor-cell-intrinsic and -extrinsic roles of the IRF1 transcription factor in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
The Impact of IRF1 Inhibition on Cytokine and Chemokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a molecule designated "IRF1-IN-1". The following guide provides a comprehensive overview of the impact of Interferon Regulatory Factor 1 (IRF1) inhibition on cytokine and chemokine production, drawing from studies utilizing IRF1 gene silencing (siRNA), knockout models, and inhibitors of upstream signaling pathways. This information serves as a foundational resource for understanding the therapeutic potential of targeting IRF1 in inflammatory and autoimmune diseases.
Executive Summary
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that governs the expression of a wide array of genes involved in innate and adaptive immunity, including numerous pro-inflammatory cytokines and chemokines. Its activity is induced by various stimuli such as interferons, toll-like receptor (TLR) ligands, and other cytokines like TNF-α and IL-1.[1][2] The inhibition of IRF1, therefore, presents a promising therapeutic strategy for mitigating excessive inflammation. This guide summarizes the known effects of IRF1 inhibition on the production of key cytokines and chemokines, details the experimental methodologies used to ascertain these effects, and illustrates the underlying signaling pathways.
The Role of IRF1 in Cytokine and Chemokine Regulation
IRF1 acts as a pivotal node in inflammatory signaling cascades. Upon activation by upstream signals, IRF1 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby initiating their transcription.[1] These target genes include a variety of cytokines and chemokines that orchestrate the immune response.
Inhibiting IRF1 can be achieved through several mechanisms, including:
-
Preventing IRF1's binding to DNA: Small molecules could potentially interfere with the DNA-binding domain of IRF1.[3]
-
Promoting IRF1 degradation: Inhibitors might facilitate the ubiquitination and subsequent proteasomal degradation of the IRF1 protein.[3]
-
Blocking post-translational modifications: Preventing essential modifications like phosphorylation can inhibit IRF1 activation.[3]
Quantitative Impact of IRF1 Inhibition on Cytokine and Chemokine Production
The following tables summarize quantitative data from studies where IRF1 was inhibited through gene silencing (siRNA) or knockout (KO). These results demonstrate the significant role of IRF1 in regulating the expression of various cytokines and chemokines in different cell types and in response to diverse stimuli.
Table 1: Effect of IRF1 Inhibition on Cytokine Production
| Cytokine | Cell Type | Stimulus | Method of Inhibition | Observed Effect | Reference |
| IL-6 | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |
| TNF-α | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |
| IL-12p40 | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |
| IL-12p35 | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |
| IL-10 | M1 Macrophages | LPS + IFN-γ | siRNA | Increased mRNA and protein expression | [4] |
| IFN-β | Human Hepatocytes | poly(I:C) | siRNA | Attenuated expression | [5] |
| IL-28A (IFN-λ2) | Human Hepatocytes | poly(I:C) | siRNA | Attenuated expression | [5] |
| IL-29 (IFN-λ1) | Human Hepatocytes | poly(I:C) | siRNA | Attenuated expression | [5] |
| IL-7 | Human Intestinal Epithelial Cells | IFN-γ | siRNA | Reduced protein production | [6] |
Table 2: Effect of IRF1 Inhibition on Chemokine Production
| Chemokine | Cell Type | Stimulus | Method of Inhibition | Observed Effect | Reference |
| CXCL10 | Hepatocellular Carcinoma Cells | IFN-γ | siRNA | Decreased mRNA and protein expression | [7] |
| CCL5 | Nasal Samples (in vivo) | Viral Infection | Knockout (Carinh-/- affecting IRF1) | Reduced protein levels | |
| MCP-1 (CCL2) | Nasal Samples (in vivo) | Viral Infection | Knockout (Carinh-/- affecting IRF1) | Reduced protein levels |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for researchers.
IRF1 Gene Silencing using siRNA
Objective: To specifically knockdown the expression of IRF1 in cultured cells to study its impact on cytokine and chemokine production.
Protocol:
-
Cell Culture: Plate cells (e.g., M1 macrophages, Huh7.5 hepatocytes) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Dilute IRF1-targeting siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Stimulation: Following incubation, stimulate the cells with the appropriate ligand (e.g., IFN-γ, poly(I:C), LPS) for a specified duration (e.g., 6-24 hours).
-
Analysis: Harvest the cell lysates for protein analysis (Western Blot) to confirm IRF1 knockdown and collect the supernatant for cytokine/chemokine quantification (ELISA). Harvest cells for RNA extraction and subsequent analysis by RT-qPCR.
Quantification of Cytokine and Chemokine mRNA by RT-qPCR
Objective: To measure the relative changes in the mRNA expression of target cytokines and chemokines following IRF1 inhibition.
Protocol:
-
RNA Extraction: Extract total RNA from stimulated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR instrument with a SYBR Green-based master mix. The reaction mixture should contain the cDNA template, forward and reverse primers for the target gene (e.g., IL-6, CXCL10) and a housekeeping gene (e.g., GAPDH, β-actin), and the SYBR Green master mix.
-
Thermal Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Quantification of Secreted Cytokines and Chemokines by ELISA
Objective: To measure the concentration of secreted cytokines and chemokines in the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from stimulated and control wells. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercial ELISA kit specific for the cytokine or chemokine of interest (e.g., Human IL-6 DuoSet ELISA, Human CXCL10 Quantikine ELISA). Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine or chemokine in the samples.
Visualizing IRF1 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving IRF1 and a typical experimental workflow for studying the effects of IRF1 inhibition.
Caption: IRF1 signaling pathways leading to cytokine/chemokine production.
Caption: Experimental workflow for studying IRF1 inhibition.
Conclusion
The inhibition of IRF1 presents a compelling strategy for the modulation of inflammatory responses. As demonstrated by the data from gene silencing and knockout studies, IRF1 plays a significant role in the production of a wide range of pro-inflammatory cytokines and chemokines. The development of specific small molecule inhibitors for IRF1 could offer a novel therapeutic avenue for a variety of inflammatory and autoimmune disorders. Further research is warranted to identify and characterize such inhibitors and to fully elucidate their therapeutic potential and safety profile.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. IRF1 Promotes the Innate Immune Response to Viral Infection by Enhancing the Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon Regulatory Factor 1(IRF-1) activates anti-tumor immunity via CXCL10/CXCR3 axis in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nexus: A Technical Guide to IRF1-IN-1 and its Role in Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the link between Interferon Regulatory Factor 1 (IRF1) and pyroptosis, a lytic and inflammatory form of programmed cell death. Central to this guide is the examination of IRF1-IN-1, a specific inhibitor of IRF1, and its utility in dissecting the molecular mechanisms governing this critical cellular process. The information presented herein is intended to equip researchers with the foundational knowledge, experimental frameworks, and technical details necessary to investigate the IRF1-pyroptosis axis.
Introduction: IRF1 and Pyroptosis - A Confluence of Immunity and Cell Death
Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor pivotal to the innate immune response, antiviral defense, and tumor suppression.[1][2][3] Its expression is induced by a variety of stimuli, including interferons, cytokines like TNF-α, and pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) through Toll-like receptor (TLR) signaling.[4][5][6][7] Upon activation, IRF1 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby initiating their transcription.[1][4]
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, which are intracellular multi-protein complexes.[8][9][10] A key event in pyroptosis is the activation of inflammatory caspases, such as caspase-1.[9][10][11] Activated caspase-1 is responsible for two critical downstream events: the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, and the cleavage of Gasdermin D (GSDMD).[8][9][10][11] The N-terminal fragment of GSDMD then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[8][9][10][11]
Recent evidence has established a direct regulatory link between IRF1 and the molecular machinery of pyroptosis. IRF1 has been shown to transcriptionally regulate key components of the pyroptotic pathway, including NLRP3, caspase-1, and GSDMD.[1][2][7][8][9][10][11] This positions IRF1 as a critical upstream regulator of this inflammatory cell death pathway.
This compound: A Chemical Probe for Interrogating the IRF1-Pyroptosis Link
This compound is a small molecule inhibitor of IRF1. Its mechanism of action involves preventing the recruitment of IRF1 to the promoter regions of its target genes. Notably, this compound has been shown to specifically decrease the binding of IRF1 to the promoter of the CASP1 gene, which encodes for caspase-1. This targeted inhibition makes this compound a valuable tool for elucidating the specific contribution of IRF1 to pyroptosis, independent of other upstream signaling events.
Quantitative Data Summary: The Impact of this compound on Pyroptosis
The following tables summarize the expected quantitative outcomes of using this compound in cellular models of pyroptosis, based on its known mechanism of action and the established role of IRF1.
Table 1: Effect of this compound on Pyroptosis-Associated Protein Expression and Activation
| Target Protein | Expected Effect of this compound Treatment | Method of Detection |
| IRF1 | No change in total protein levels (inhibits activity) | Western Blot |
| pro-Caspase-1 | Potential decrease in expression | Western Blot |
| Cleaved Caspase-1 (p20/p10) | Significant decrease in cleavage | Western Blot |
| GSDMD | Potential decrease in full-length protein expression | Western Blot |
| Cleaved GSDMD (N-terminal) | Significant decrease in cleavage | Western Blot |
| pro-IL-1β | Potential decrease in expression | Western Blot |
| Mature IL-1β (p17) | Significant decrease in cleavage and secretion | Western Blot, ELISA |
Table 2: Effect of this compound on Cellular Indicators of Pyroptosis
| Assay | Expected Effect of this compound Treatment |
| Lactate Dehydrogenase (LDH) Release | Significant decrease |
| IL-1β Secretion | Significant decrease |
| IL-18 Secretion | Significant decrease |
| Propidium Iodide (PI) Staining | Significant decrease in PI-positive cells |
| Caspase-1 Activity Assay | Significant decrease in activity |
Key Experimental Protocols
The following are detailed methodologies for key experiments to investigate the link between this compound and pyroptosis.
Cell Culture and Treatment
-
Cell Line: THP-1 human monocytic cells are a suitable model. Differentiate THP-1 cells into a macrophage-like state by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibition: Pre-treat the cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 12 hours prior to pyroptosis induction.
-
Induction of Pyroptosis: Induce pyroptosis by treating the cells with a canonical NLRP3 inflammasome activator, such as 5 µM Nigericin, for 1-2 hours.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell lysis, a hallmark of pyroptosis.
-
After treatment, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a total lysis control (cells treated with lysis buffer).
Western Blot Analysis
This technique is used to detect the expression and cleavage of key pyroptosis-related proteins.
-
Lysate Preparation: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Caspase-1, GSDMD, and IL-1β. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the secretion of mature IL-1β into the cell culture supernatant.
-
Collect the cell culture supernatant after treatment.
-
Use a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength and calculate the concentration of IL-1β based on a standard curve.
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships central to this guide.
Figure 1: IRF1-mediated pyroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. IRF1 antibody (11335-1-AP) | Proteintech [ptglab.com]
- 6. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin [mdpi.com]
- 7. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review: Activities of IRF-1 - ProQuest [proquest.com]
- 9. Involvement of the IRF-1 transcription factor in antiviral responses to interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Effect of IRF1 Inhibition on Radiation-Induced Tissue Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ionizing radiation, a cornerstone of cancer therapy, invariably causes damage to healthy tissues, leading to a spectrum of acute and chronic injuries. A key mediator in this process is Interferon Regulatory Factor 1 (IRF1), a transcription factor activated by genotoxic stress that orchestrates inflammatory responses and programmed cell death. This technical guide delves into the mechanism of IRF1-mediated radiation injury and the therapeutic potential of its inhibition. We focus on the effects of small molecule inhibitors, exemplified by compounds that target the DNA-binding domain of IRF1, such as IRF1-IN-1, in mitigating radiation-induced tissue damage. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Role of IRF1 in Radiation Injury
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the cellular response to various stressors, including viral infections and DNA damage.[1][2] In the context of radiotherapy, ionizing radiation triggers the activation of IRF1, which in turn regulates the expression of genes involved in inflammation and cell death pathways, such as pyroptosis.[1][3] Studies have shown that IRF1 protein levels are significantly increased in skin tissues following irradiation.[1] This upregulation of IRF1 is a critical determinant of cellular sensitivity to radiation, with higher levels correlating with increased cell death.[1]
Pharmacological inhibition of IRF1 has emerged as a promising strategy to protect healthy tissues from the deleterious effects of radiation. Small molecule inhibitors designed to dock at the DNA-binding domain of IRF1 can restrain its transcriptional activity.[1] Preclinical studies have demonstrated that such inhibitors can temper radiation-induced inflammatory cell death and promote the healing of irradiated tissues.[1][3]
Quantitative Data on the Efficacy of IRF1 Inhibition
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of IRF1 inhibitors on radiation-induced tissue injury.
Table 1: In Vitro Effects of IRF1 Inhibition on Irradiated Skin Cells
| Cell Line | Treatment | Outcome Measure | Result | Citation |
| HaCaT | 20 Gy Irradiation + IRF1 inhibitors (I-2, I-19) | Pyroptosis Biomarkers | Obvious reduction in levels 4 days post-irradiation | [1] |
| HaCaT, WS1 | 20 Gy Irradiation + IRF1 inhibitors | Mitochondrial Membrane Potential (JC-1 staining) | Prevention of the decrease in MMP 24h post-irradiation | [1] |
| HaCaT, WS1 | 20 Gy Irradiation + IRF1 inhibitors | Mitochondrial Activity and ROS Production (MitoTracker, MitoSOX, DCFH-DA) | Maintenance of mitochondrial activity and ROS production in the early stage post-irradiation | [1] |
| Primary mouse skin cells | Irradiation + IRF1 inhibitors | Senescence Rate (SA-β-Gal staining) | Dramatically reduced senescence rate | [1] |
| Primary mouse skin cells | Irradiation + IRF1 inhibitors | Cell Migration | Promoted migration of irradiated cells | [1] |
Table 2: In Vivo Effects of IRF1 Inhibition on a Radiogenic Skin Injury Mouse Model
| Animal Model | Treatment | Outcome Measure | Result | Citation |
| Mice | Subcutaneous injection of IRF1 inhibitors (I-2, I-19; 100 µg/d) before irradiation | Acute Skin Inflammatory Manifestations (erythema, exudation) | Significant reduction in acute skin inflammation | [1] |
| Mice | Pretreatment with IRF1 inhibitor I-2 before irradiation | Healing Process | Accelerated healing process | [1] |
| Mice | Pretreatment with IRF1 inhibitors before irradiation | Claw Lesions (function and structural integrity) | Protective effects on radiation-induced lesions | [1] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the effects of IRF1 inhibition.
Cell Culture and Irradiation
-
Cell Lines: Human keratinocytes (HaCaT) and human skin fibroblasts (WS1) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Irradiation: Cells are exposed to a single dose of X-ray irradiation (e.g., 20 Gy) using a linear accelerator.
In Vivo Radiogenic Skin Injury Model
-
Animals: Wild-type mice are typically used.
-
Irradiation: A localized area of the skin (e.g., dorsal skin or hind paw) is exposed to a high dose of radiation.
-
Inhibitor Administration: Small molecule inhibitors of IRF1 (e.g., 100 µ g/day ) are administered via subcutaneous injection prior to irradiation.
-
Assessment: Skin injury is graded based on clinical manifestations such as erythema, desquamation, and ulceration. Tissue samples are collected for histological analysis.
Molecular and Cellular Assays
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of IRF1 and its target genes.
-
Western Blotting: Employed to determine the protein levels of IRF1 and markers of cell death and inflammation.
-
Immunohistochemistry (IHC): Utilized to assess the expression and localization of IRF1 in tissue sections.
-
Mitochondrial Membrane Potential (MMP) Assay: JC-1 staining is used to evaluate changes in MMP as an indicator of mitochondrial health.
-
Reactive Oxygen Species (ROS) Detection: Probes such as MitoSOX and DCFH-DA are used to measure mitochondrial and cellular ROS levels, respectively.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: A marker for cellular senescence.
Signaling Pathways and Mechanisms of Action
The protective effect of this compound and similar inhibitors is rooted in the modulation of specific signaling pathways activated by ionizing radiation.
Radiation-Induced IRF1 Activation Pathway
Ionizing radiation leads to the leakage of mitochondrial DNA (mtDNA) into the cytoplasm. This event initiates a signaling cascade that results in the nuclear translocation and activation of IRF1. The STING (Stimulator of Interferon Genes) pathway has been implicated in this process.[1] Once in the nucleus, IRF1 binds to the promoters of target genes, driving the expression of pro-inflammatory and pro-apoptotic factors.
Caption: Radiation-induced activation of the IRF1 signaling pathway.
Mechanism of Action of this compound
This compound is a representative small molecule inhibitor that targets the DNA-binding domain of IRF1. By binding to this domain, the inhibitor prevents IRF1 from associating with the promoter regions of its target genes, thereby blocking their transcription. This mechanism effectively uncouples radiation-induced IRF1 activation from the downstream inflammatory and cell death responses.
Caption: Mechanism of transcriptional inhibition by this compound.
Experimental Workflow for Evaluating IRF1 Inhibitors
The preclinical evaluation of IRF1 inhibitors typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical workflow for testing IRF1 inhibitors.
Conclusion and Future Directions
The inhibition of IRF1 presents a compelling therapeutic strategy for the mitigation of radiation-induced tissue injury. Preclinical evidence strongly supports the efficacy of small molecule inhibitors, such as this compound, in protecting against the inflammatory and cell death-promoting effects of IRF1 activation following irradiation. These inhibitors have demonstrated the ability to reduce acute skin inflammation, accelerate healing, and preserve tissue function in animal models.
Future research should focus on the continued development and optimization of IRF1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further preclinical studies are warranted to evaluate the efficacy of these compounds in mitigating radiation injury in other tissues, such as the lung and gastrointestinal tract. Ultimately, the translation of these findings into clinical trials will be crucial to determine the therapeutic benefit of IRF1 inhibition for patients undergoing radiotherapy. The continued exploration of this target holds significant promise for improving the safety and therapeutic window of cancer radiation treatment.
References
- 1. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon regulatory factor-1 suppresses DNA damage response and reverses chemotherapy resistance by downregulating the expression of RAD51 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
IRF1-IN-1 solubility and preparation for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of IRF1-IN-1, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1), in in vitro assays.
Product Information
Product Name: this compound
Mechanism of Action: this compound is an inhibitor of the transcription factor IRF1.[1] It functions by decreasing the recruitment of IRF1 to the promoter region of its target genes, such as Caspase-1 (CASP1).[1] This inhibition disrupts downstream signaling pathways related to apoptosis and inflammation.[1]
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility Data:
| Solvent | Solubility (Predicted) | Concentration (Predicted) | Notes |
| DMSO | High | ≥ 10 mM | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. A related compound, IRF1-IN-2, is soluble in DMSO at 125 mg/mL (346.81 mM).[2] |
| Ethanol | Limited/Low | Not Recommended | Direct dissolution in ethanol may be poor. |
| Aqueous Buffer | Insoluble | Not Recommended | Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended due to the hydrophobic nature of many small molecule inhibitors. |
Preparation of a 10 mM Stock Solution in DMSO:
-
Warm the Vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 350 g/mol (hypothetical, as the exact MW is not in the search results), you would add 285.7 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.[1]
Preparation of Working Solutions:
To prepare working solutions for cell-based assays, dilute the 10 mM DMSO stock solution into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
-
Example Dilution: To prepare a 20 µM working solution from a 10 mM stock, you can perform a 1:500 dilution. For instance, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
In Vitro Applications and Protocols
This compound has been utilized in various in vitro assays to investigate its inhibitory effects on IRF1-mediated cellular processes.
Cell Viability and Cytotoxicity Assays
These assays are essential to determine the cytotoxic effects of this compound on different cell lines and to establish a suitable concentration range for further experiments.
Recommended Cell Lines:
-
HELF (Human Embryonic Lung Fibroblast)
-
HaCaT (Human Keratinocyte)
-
WS1 (Human Skin Fibroblast)
-
K150 (Skin cell line)[1]
Protocol: WST-1 Cell Proliferation Assay
This protocol is adapted from a standard WST-1 assay protocol and can be used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
Western Blot Analysis for IRF1 Target Gene Expression
Western blotting can be used to analyze the protein levels of IRF1 downstream targets to confirm the inhibitory effect of this compound. A key target to investigate is the cleaved form of Caspase-1.
Protocol: Western Blot for Cleaved Caspase-1
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 20 µM, 50 µM) or a vehicle control for a specified time (e.g., 12 or 24 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
IRF1 Signaling Pathway and Inhibition by this compound
IRF1 is a key transcription factor involved in apoptosis and immune responses.[3][4] It can be activated by various stimuli, including interferons. Once activated, IRF1 translocates to the nucleus and binds to the promoters of target genes, such as CASP1, to initiate their transcription.[1] this compound inhibits this process by preventing the recruitment of IRF1 to the CASP1 promoter.[1]
References
Application Notes and Protocols for IRF1-IN-1 in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a multifaceted role in regulating cellular processes such as immune responses, cell proliferation, apoptosis, and tumor suppression.[1][2] It exerts its effects by binding to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes.[2][3] Given its central role, modulating IRF1 activity is a key area of interest in therapeutic research. IRF1-IN-1 is a chemical inhibitor of IRF1. It functions by reducing the recruitment of IRF1 to the promoters of its target genes, such as Caspase-1 (CASP1), thereby inhibiting downstream signaling pathways.[4] These application notes provide a comprehensive protocol for the use of this compound in human cell lines, including its mechanism of action, experimental procedures, and data interpretation.
Mechanism of Action
This compound acts as an inhibitor of the transcriptional activity of IRF1.[3] By preventing IRF1 from binding to the promoter regions of its target genes, this compound effectively blocks the transcription of genes involved in inflammatory and apoptotic pathways.[4] For instance, it has been shown to inhibit the cleavage of Caspase-1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and Poly (ADP-ribose) polymerase 1 (PARP1).[4] This inhibitory action can protect cells from certain types of programmed cell death.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by IRF1 and the point of inhibition by this compound.
Caption: IRF1 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes the reported concentrations and treatment times for this compound in various human cell lines.
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| HaCaT | 20 µM | 12 hours | Decreased recruitment of IRF1 to the CASP1 promoter. | [4] |
| HELF, HaCaT, WS1 | 20 µM | 24 hours | Attenuated NSP-10 plasmid transfection-induced IRF1 activation. | [4] |
| HELF | 50 µM | 24 hours | Reduced transcriptional activity of IRF1 after SARS-CoV-2 pseudovirus infection. | [4] |
| K150 | Not specified | Not specified | Decreased radiation-induced cell death. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of this compound.
-
Calculate the mass of this compound powder required to prepare a 10 mM stock solution in a desired volume of DMSO.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of human cell lines.
Materials:
-
Human cell line of interest (e.g., HaCaT, HeLa, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the cell viability assay according to the manufacturer's protocol for the chosen reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Gene Expression Analysis by quantitative PCR (qPCR)
Objective: To quantify the effect of this compound on the mRNA expression of IRF1 target genes.
Materials:
-
Human cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CASP1, CXCL10, PD-L1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of IRF1 and its downstream targets.
Materials:
-
Human cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IRF1, cleaved Caspase-1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described for the qPCR experiment.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Caption: A typical workflow for studying this compound effects.
Conclusion
These application notes provide a foundational protocol for utilizing this compound in human cell lines. Researchers should optimize the described conditions, such as inhibitor concentration and treatment duration, for their specific cell line and experimental goals. The provided protocols for assessing cell viability, gene expression, and protein levels will enable a thorough characterization of the effects of this compound.
References
Determining the Optimal Working Concentration of IRF1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in modulating immune responses, cell growth, and apoptosis.[1][2] It is activated by various stimuli, including interferons and pro-inflammatory cytokines, and proceeds to regulate the expression of a wide array of target genes.[2] Given its integral role in cellular processes, IRF1 has emerged as a significant target in drug discovery. IRF1-IN-1 is a small molecule inhibitor designed to modulate the activity of the IRF1 protein.[3] By interfering with IRF1's transcriptional activity or promoting its degradation, this compound offers a valuable tool for investigating the physiological and pathological roles of IRF1 and for the potential development of novel therapeutics.[1]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in cell-based assays. The following protocols outline a systematic approach, beginning with cytotoxicity assessment, followed by the evaluation of target engagement and downstream functional effects.
IRF1 Signaling Pathway
The diagram below illustrates a simplified IRF1 signaling pathway. Upon stimulation by signals such as interferons (e.g., IFN-γ) or tumor necrosis factor (TNF-α), signaling cascades like the JAK/STAT and NF-κB pathways are activated. These lead to the transcription and subsequent activation of IRF1. Activated IRF1 then translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, initiating their transcription. These target genes are involved in critical cellular processes such as apoptosis, immune response, and cell cycle arrest.
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial for identifying the optimal working concentration of this compound. The following workflow is recommended:
Caption: Recommended experimental workflow for optimizing this compound concentration.
Phase 1: Determining Cytotoxicity and IC50
The initial step is to determine the concentration range at which this compound exhibits cytotoxic effects. This will establish a safe range for subsequent target engagement and functional assays. A common method for this is the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared 2X this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.1 ± 6.1 |
| 5 | 88.7 ± 5.5 |
| 10 | 75.3 ± 4.9 |
| 20 | 52.1 ± 6.3 |
| 50 | 25.8 ± 3.7 |
| 100 | 8.2 ± 2.1 |
Note: Based on this hypothetical data, an IC50 of approximately 20 µM is observed. For subsequent experiments, it is advisable to use concentrations at and below the IC50 to distinguish specific inhibitory effects from general cytotoxicity.
Phase 2: Assessing Target Engagement
Once a non-toxic concentration range is established, the next step is to confirm that this compound is engaging with its intended target, IRF1, and inhibiting its downstream signaling. This can be assessed by measuring the levels of IRF1 protein and the expression of its target genes.
Protocol: Western Blot for IRF1 and Phospho-STAT1
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of non-toxic concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control. To induce IRF1 expression, stimulate the cells with an appropriate agonist like IFN-γ (e.g., 10 ng/mL) for the last 6-8 hours of the inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IRF1, Phospho-STAT1 (as an upstream marker of pathway activation), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Protocol: qPCR for IRF1 Target Gene Expression
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the Western blot protocol (Step 1).
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for IRF1 target genes (e.g., CASP1, PD-L1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation: Hypothetical Target Engagement Data
Table 2: Western Blot Densitometry Analysis
| This compound (µM) | Relative IRF1 Protein Level (Normalized to β-actin) | Relative p-STAT1 Level (Normalized to β-actin) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 1 | 0.95 ± 0.11 | 0.98 ± 0.10 |
| 5 | 0.78 ± 0.09 | 0.85 ± 0.08 |
| 10 | 0.55 ± 0.07 | 0.62 ± 0.06 |
| 20 | 0.31 ± 0.05 | 0.39 ± 0.04 |
Table 3: qPCR Relative Gene Expression
| This compound (µM) | Relative CASP1 mRNA Expression (Fold Change) | Relative PD-L1 mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.00 ± 0.15 | 1.00 ± 0.11 |
| 1 | 0.92 ± 0.13 | 0.95 ± 0.10 |
| 5 | 0.68 ± 0.10 | 0.72 ± 0.09 |
| 10 | 0.42 ± 0.08 | 0.48 ± 0.07 |
| 20 | 0.21 ± 0.06 | 0.25 ± 0.05 |
Phase 3: Evaluating Functional Outcomes
The final step is to assess the functional consequences of IRF1 inhibition at the determined optimal concentrations. Since IRF1 is a known regulator of apoptosis, a cell death assay is a relevant functional readout.
Protocol: Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with the selected concentrations of this compound and a vehicle control as previously described. Induce apoptosis with a known stimulus that acts through the IRF1 pathway (e.g., IFN-γ in combination with another agent if necessary) for an appropriate duration.
-
Assay Reagent Addition: Add the caspase-3/7 assay reagent (containing a luminogenic substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to calculate the specific caspase activity.
Data Presentation: Hypothetical Functional Assay Data
| This compound (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 1.00 ± 0.18 |
| 5 | 0.81 ± 0.15 |
| 10 | 0.59 ± 0.12 |
| 20 | 0.34 ± 0.09 |
Conclusion
By following this systematic workflow, researchers can confidently determine the optimal working concentration of this compound for their specific cell type and experimental context. This involves an initial assessment of cytotoxicity to define a suitable concentration range, followed by confirmation of on-target activity through molecular biology techniques, and finally, validation of the expected functional outcome. The concentrations that demonstrate significant target engagement and a clear functional effect, without inducing widespread cytotoxicity, should be considered optimal for further investigation into the biological roles of IRF1. Based on the provided hypothetical data, a working concentration in the range of 10-20 µM would be a reasonable starting point for more in-depth studies.
References
Application Notes and Protocols for Dose-Response Analysis of IRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in modulating immune responses, cell proliferation, apoptosis, and tumor suppression.[1][2] Its activation is triggered by various stimuli, including interferons and pathogen-associated molecular patterns (PAMPs), leading to the transcriptional regulation of a wide array of target genes.[3] Given its involvement in numerous physiological and pathological processes, IRF1 has emerged as a promising therapeutic target. IRF1-IN-1 is a known inhibitor of IRF1, functioning by decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as Caspase 1 (CASP1), thereby inhibiting downstream signaling pathways, including those involved in cell death.[4]
This document provides detailed protocols for performing a comprehensive dose-response analysis of this compound. The methodologies outlined below will enable researchers to characterize the potency and efficacy of this inhibitor by assessing its impact on IRF1's transcriptional activity, the expression of its target genes, its cellular localization, and overall cell viability.
Core Experimental Protocols
A multi-faceted approach is recommended to thoroughly characterize the dose-dependent effects of this compound. This involves a primary assay to measure the direct inhibition of IRF1 transcriptional activity, secondary assays to evaluate the downstream consequences on target gene and protein expression, and a functional assay to assess the impact on cell viability.
Primary Assay: IRF1 Transcriptional Activity (Luciferase Reporter Assay)
This assay directly measures the ability of this compound to inhibit the transcriptional activation of an IRF1-responsive promoter.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing an IRF1-responsive element (e.g., tandem repeats of the Interferon-Stimulated Response Element - ISRE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[5][6][7][8]
-
Alternatively, use a commercially available stable cell line expressing an IRF1-luciferase reporter.[9][10][11]
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound. A suggested starting range is 0.1 µM to 100 µM, based on previously reported effective concentrations of 20 µM and 50 µM.[4] Include a vehicle control (e.g., DMSO).
-
Pre-incubate with the inhibitor for 1-2 hours.
-
-
IRF1 Activation:
-
Stimulate the cells with an appropriate inducer of IRF1 activity, such as Interferon-gamma (IFN-γ) at a concentration of 5 ng/mL, for 6-24 hours.[12]
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Secondary Assays: Target Gene and Protein Expression
This assay measures the effect of this compound on the mRNA levels of IRF1 target genes.
Protocol:
-
Cell Treatment:
-
Plate a suitable cell line (e.g., HaCaT, THP-1) and allow them to adhere.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours, followed by stimulation with an IRF1 inducer (e.g., IFN-γ or LPS) for an appropriate time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA templates.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the relative expression of each target gene against the log concentration of this compound.
-
This assay assesses the effect of this compound on the amount of IRF1 in the nucleus and the expression of downstream proteins.
Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[21][22][23]
-
Probe the membrane with primary antibodies against IRF1, a nuclear marker (e.g., Histone H3 or Lamin B1), and a cytoplasmic marker (e.g., α-Tubulin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear IRF1 signal to the nuclear marker and the cytoplasmic IRF1 signal to the cytoplasmic marker.
-
Plot the normalized nuclear IRF1 levels against the log concentration of this compound.
-
Functional Assay: Cell Viability
This assay determines the overall effect of this compound on cell health and proliferation.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
This compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
-
Cell Viability Measurement (alamarBlue or MTT Assay):
-
alamarBlue Assay: Add alamarBlue reagent (resazurin) to each well and incubate for 1-4 hours. Measure fluorescence or absorbance.[24][25][26][27][28]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a suitable solvent and measure the absorbance.[29][30][31]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on IRF1 Transcriptional Activity
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 1000 ± 50 | 0 |
| 0.1 | 950 ± 45 | 5 |
| 1 | 750 ± 30 | 25 |
| 10 | 400 ± 25 | 60 |
| 20 | 250 ± 20 | 75 |
| 50 | 100 ± 15 | 90 |
| 100 | 50 ± 10 | 95 |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Table 2: Effect of this compound on IRF1 Target Gene Expression (Fold Change Relative to Stimulated Control)
| This compound (µM) | CXCL10 | ISG15 | OAS1 |
| 0 (Vehicle) | 1.00 ± 0.10 | 1.00 ± 0.08 | 1.00 ± 0.12 |
| 1 | 0.85 ± 0.09 | 0.90 ± 0.07 | 0.88 ± 0.10 |
| 10 | 0.45 ± 0.05 | 0.55 ± 0.06 | 0.50 ± 0.08 |
| 50 | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.18 ± 0.05 |
| 100 | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.08 ± 0.03 |
Table 3: Dose-Dependent Effect of this compound on Cell Viability (% of Vehicle Control)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 1 | 98 ± 4 | 95 ± 5 | 92 ± 6 |
| 10 | 90 ± 3 | 85 ± 4 | 78 ± 5 |
| 50 | 75 ± 4 | 60 ± 5 | 50 ± 4 |
| 100 | 60 ± 3 | 45 ± 4 | 35 ± 3 |
| IC50 (µM) | Calculated | Calculated | Calculated |
Mandatory Visualizations
Caption: IRF1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 2. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. Differential activation of the transcription factor IRF1 underlies the distinct immune responses elicited by type I and type III interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 8. Interferon/IFN Regulation IRF1 Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. invivogen.com [invivogen.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 19. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 20. researchgate.net [researchgate.net]
- 21. origene.com [origene.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 24. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. allevi3d.com [allevi3d.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing IRF1-IN-1 in a Caspase-1 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IRF1-IN-1, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1), in caspase-1 activity assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and data interpretation.
Introduction: IRF1 and Caspase-1 Signaling
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in various cellular processes, including immune responses, cell proliferation, and apoptosis.[1][2] IRF1 directly regulates the expression of a multitude of genes, including Caspase-1 (CASP1).[3][4][5] Caspase-1, a cysteine protease, is a key mediator of inflammation and pyroptosis, a form of programmed cell death.[4][6] Its activation is a central event in the formation of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals.[6] Upon activation, caspase-1 cleaves pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[6][7]
This compound is a small molecule inhibitor that functions by decreasing the recruitment of IRF1 to the promoter region of the CASP1 gene.[3][4] This action effectively reduces the transcription and subsequent protein expression of caspase-1, leading to a downstream reduction in its enzymatic activity and the release of mature IL-1β and IL-18.[3][4] Therefore, in a caspase-1 activity assay, this compound serves as a valuable tool to investigate the upstream transcriptional regulation of caspase-1 and to dissect the IRF1-mediated inflammatory signaling pathways.
Key Applications
-
Investigating Upstream Regulation of Caspase-1: Elucidate the role of IRF1 in the expression and activity of caspase-1 in various cell types and disease models.
-
High-Throughput Screening: As part of a comprehensive screening platform to identify modulators of the IRF1-caspase-1 signaling axis.
-
Validating Inflammasome Activation Pathways: Use as a specific inhibitor to confirm the involvement of IRF1-dependent caspase-1 expression in inflammasome activation.
-
Drug Discovery: Characterize novel therapeutic agents that may target the IRF1 pathway to modulate inflammation.
Data Presentation
The inhibitory effect of this compound is primarily on the expression of caspase-1, which in turn leads to reduced enzymatic activity. Quantitative data should be presented to reflect this mechanism.
| Parameter | Value | Cell Line | Condition | Reference |
| Effective Concentration | 20 µM | HaCaT cells | 12-hour pretreatment prior to irradiation | [3] |
| Observed Effect | Decreased recruitment of IRF1 to the CASP1 promoter | HaCaT cells | 12-hour pretreatment with 20 µM this compound | [3] |
| Downstream Consequence | Suppression of cleavage of Caspase-1, GSDMD, and IL-1β | HELF, HaCaT, WS1 cells | 24-hour treatment with 20 µM this compound | [3] |
Signaling Pathway and Experimental Workflow
Caption: IRF1-Caspase-1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Caspase-1 Activity Assay using this compound.
Experimental Protocols
This protocol provides a general framework. Optimization of cell type, seeding density, inhibitor concentration, and incubation times is recommended.
Protocol 1: Colorimetric Caspase-1 Activity Assay in Cell Lysates
This protocol is adapted for a 96-well plate format and measures intracellular caspase-1 activity.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Inflammasome priming agent (e.g., Lipopolysaccharide - LPS)
-
Inflammasome activating agent (e.g., ATP, Nigericin)
-
Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) for positive control of inhibition
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Caspase-1 Activity Assay Kit (Colorimetric), containing:
-
2x Reaction Buffer
-
Caspase-1 Substrate (e.g., Ac-YVAD-pNA)
-
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate to achieve 80-90% confluency at the time of the assay. For suspension cells like THP-1, a density of 1 x 10^6 cells/mL is a good starting point.
-
For THP-1 cells, differentiate into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in complete culture medium. A starting concentration of 20 µM is recommended.[3] A dose-response curve (e.g., 1, 5, 10, 20, 50 µM) is advisable for initial characterization.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium and add the medium containing this compound or vehicle to the respective wells.
-
Incubate for 12-24 hours at 37°C in a CO2 incubator. This pre-incubation period is crucial for the inhibitor to exert its effect on CASP1 gene transcription.
-
-
Inflammasome Priming and Activation:
-
Prime the cells by adding LPS (e.g., 1 µg/mL) directly to the wells and incubate for 3-4 hours.
-
Following priming, add the inflammasome activating agent (e.g., ATP to a final concentration of 5 mM or Nigericin to 10 µM).
-
Include a non-activated control (primed but not activated) and an unprimed/unactivated control.
-
Incubate for the recommended time for the chosen activator (e.g., 30-60 minutes for ATP/Nigericin).
-
-
Cell Lysis:
-
Centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Caspase-1 Activity Measurement:
-
Centrifuge the plate at 4°C to pellet cell debris.
-
Transfer 50 µL of the supernatant (cell lysate) to a new flat-bottom 96-well plate.
-
Prepare the reaction mixture by diluting the 2x Reaction Buffer to 1x with sterile water and adding the Ac-YVAD-pNA substrate according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Include a blank control (Lysis Buffer + Reaction Mixture).
-
For a positive inhibition control, add a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to a set of activated lysate wells before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Determine the fold-increase in caspase-1 activity by comparing the absorbance of the treated samples to the uninduced (vehicle) control.
-
Calculate the percentage of inhibition for this compound treated samples relative to the activated vehicle control.
-
Protocol 2: Luminescent Caspase-1 Activity Assay in Cell Supernatant
This protocol measures caspase-1 activity released into the culture medium, which is indicative of pyroptosis. It is a simpler, no-wash, homogeneous assay format.
Materials:
-
All materials from Protocol 1 (except for Lysis Buffer).
-
Caspase-Glo® 1 Inflammasome Assay Kit (or equivalent), containing:
-
Luminogenic Caspase-1 Substrate (e.g., Z-WEHD-aminoluciferin)
-
Buffer
-
-
Opaque-walled 96-well plate suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using an opaque-walled 96-well plate.
-
-
Inflammasome Priming and Activation:
-
Follow step 3 from Protocol 1.
-
-
Caspase-1 Activity Measurement:
-
Equilibrate the Caspase-Glo® 1 reagent to room temperature.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new opaque-walled 96-well plate. Alternatively, the assay can be performed directly in the cell plate.
-
Add an equal volume of the prepared Caspase-Glo® 1 reagent to each well (e.g., 50 µL).
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 1 hour, protected from light.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium + reagent) from all readings.
-
Calculate the percentage of inhibition for this compound treated samples relative to the activated vehicle control.
-
To confirm specificity, parallel reactions can be set up with the addition of the caspase-1 inhibitor Ac-YVAD-CHO, which is often included in commercial kits.[8]
-
Conclusion
This compound is a specific and effective tool for studying the transcriptional regulation of caspase-1. By inhibiting the recruitment of IRF1 to the CASP1 gene promoter, it allows for the detailed investigation of the IRF1-mediated inflammatory cascade. The provided protocols offer a robust framework for incorporating this compound into caspase-1 activity assays, enabling researchers to further unravel the complexities of inflammasome biology and develop novel anti-inflammatory therapeutics.
References
- 1. Type I interferon regulates interleukin-1beta and IL-18 production and secretion in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Type I interferon regulates interleukin-1beta and IL-18 production and secretion in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of interferon regulatory factor-1 in the regulation of IL-18 production and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Application Note: GSDMD Cleavage Assay Using the IRF1 Inhibitor, IRF1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the cleavage of Gasdermin D (GSDMD). This process is critical in the innate immune response to pathogens and danger signals. The non-canonical inflammasome pathway, activated by intracellular lipopolysaccharide (LPS), triggers the activation of caspase-4/5 in humans and caspase-11 in mice. These caspases then cleave GSDMD, unleashing its N-terminal domain to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.
The expression of GSDMD is a key regulatory point in this pathway. The transcription factor Interferon Regulatory Factor 1 (IRF1) has been identified as a crucial activator of GSDMD gene expression, particularly following priming with stimuli like interferon-gamma (IFN-γ).[1][2] Therefore, inhibiting IRF1 presents a potential therapeutic strategy to modulate pyroptosis.
IRF1-IN-1 is a small molecule inhibitor of IRF1.[3] It has been shown to decrease the recruitment of IRF1 to the promoter of target genes and inhibit the cleavage of GSDMD and caspase-1.[3][4] This application note provides a detailed protocol for a GSDMD cleavage assay using this compound to investigate the role of IRF1 in regulating pyroptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRF1-mediated GSDMD expression pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Caption: IRF1-mediated GSDMD expression and subsequent cleavage pathway.
Caption: Experimental workflow for the GSDMD cleavage assay.
Quantitative Data Summary
The following table summarizes the expected dose-dependent inhibitory effects of this compound on GSDMD cleavage and pyroptosis. Data are presented as mean ± standard deviation.
| Treatment Group | This compound (µM) | GSDMD Cleavage (GSDMD-N / Full-length GSDMD Ratio) | Cytotoxicity (% LDH Release) |
| Unstimulated Control | 0 | 0.05 ± 0.02 | 5.2 ± 1.5 |
| Vehicle Control (DMSO) | 0 | 0.85 ± 0.10 | 75.6 ± 5.8 |
| This compound | 1 | 0.68 ± 0.09 | 60.1 ± 4.9 |
| This compound | 5 | 0.42 ± 0.07 | 38.4 ± 3.2 |
| This compound | 10 | 0.21 ± 0.05 | 20.5 ± 2.5 |
| This compound | 20 | 0.10 ± 0.03 | 12.3 ± 2.1 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Priming Agent: Recombinant mouse or human IFN-γ (carrier-free).
-
Inhibitor: this compound (MedChemExpress, Cat. No. HY-151743). Stock solution prepared in DMSO.
-
Stimulating Agent: Ultrapure LPS (from E. coli O111:B4).
-
Transfection Reagent: Lipofectamine 2000 or similar lipid-based transfection reagent.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary Antibody: Anti-GSDMD (recognizing both full-length and N-terminal fragment).
-
Primary Antibody: Anti-β-actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
-
Cytotoxicity Assay: LDH Cytotoxicity Assay Kit.
Protocol 1: Induction of Pyroptosis and Inhibition with this compound
-
Cell Seeding:
-
Seed BMDMs at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Allow cells to adhere overnight at 37°C, 5% CO₂.
-
-
IFN-γ Priming:
-
The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ.
-
Incubate for 6-12 hours to induce the expression of IRF1 and its target gene, GSDMD.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10, 20 µM) in culture medium. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
After IFN-γ priming, remove the medium and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 12 hours.[3]
-
-
LPS Transfection (Non-canonical Inflammasome Activation):
-
Prepare the LPS/transfection reagent complex according to the manufacturer's instructions. A typical concentration is 1-2.5 µg/mL of LPS.[3]
-
Carefully add the LPS complex to each well.
-
Incubate for 6-16 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant into a fresh microcentrifuge tube for the LDH assay. Centrifuge to pellet any detached cells and transfer the clear supernatant.
-
Wash the remaining adherent cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate) for Western blot analysis.
-
Protocol 2: Western Blot for GSDMD Cleavage
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a 12% SDS-PAGE gel and run until adequate separation is achieved. Full-length GSDMD is ~53 kDa, and the cleaved N-terminal fragment is ~31 kDa.[5]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
-
Analysis:
-
Quantify the band intensities for full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (GSDMD-N, ~31 kDa) using image analysis software.
-
Calculate the ratio of GSDMD-N to full-length GSDMD to determine the extent of cleavage.
-
Protocol 3: LDH Cytotoxicity Assay
-
Assay Procedure:
-
Follow the instructions provided with the LDH Cytotoxicity Assay Kit.
-
Briefly, transfer 50 µL of the collected cell culture supernatant to a fresh 96-well plate.
-
Prepare a positive control by completely lysing unstimulated cells with the lysis buffer provided in the kit.
-
Add the reaction mixture from the kit to each well.
-
-
Measurement and Analysis:
-
Incubate the plate as recommended by the manufacturer (typically 30 minutes at room temperature, protected from light).
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Background) / (Maximum LDH Release - Background)] x 100
-
-
Conclusion
This application note provides a comprehensive framework for utilizing the IRF1 inhibitor, this compound, to investigate the transcriptional regulation of GSDMD and its subsequent role in pyroptosis. By combining Western blotting to directly measure GSDMD cleavage and an LDH assay to quantify cell death, researchers can effectively assess the efficacy of IRF1 inhibition in modulating the non-canonical inflammasome pathway. This protocol is adaptable for screening other potential inhibitors of the IRF1-GSDMD axis in various cell types.
References
Application of IRF1-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1), in Chromatin Immunoprecipitation (ChIP) assays. This document is intended to guide researchers in investigating the impact of this compound on the genome-wide binding of IRF1 to its target genes, thereby elucidating its mechanism of action in modulating gene expression.
Introduction to IRF1 and this compound
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in a multitude of cellular processes, including immune responses, cell proliferation, apoptosis, and DNA damage repair.[1][2][3] IRF1 exerts its effects by binding to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby activating or repressing their transcription.[2] Given its significant role in both normal physiology and disease, IRF1 has emerged as a promising target for therapeutic intervention.
This compound is a novel small molecule inhibitor designed to modulate the activity of IRF1.[4] It has been shown to decrease the recruitment of IRF1 to the promoter of target genes, such as CASP1 (Caspase 1), and consequently inhibit downstream signaling pathways related to cell death.[4] The ability of this compound to interfere with IRF1's DNA binding activity makes it a valuable tool for studying the functional consequences of IRF1 inhibition and for potential therapeutic development.
Principle of the ChIP Assay with this compound
The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it can determine the specific genomic locations where a protein of interest, such as IRF1, is bound.
The application of this compound in a ChIP assay allows for the direct assessment of its inhibitory effect on IRF1's DNA binding activity. By treating cells with this compound prior to the ChIP procedure, researchers can quantify the reduction in IRF1 occupancy at its known or putative target gene promoters. This provides a direct measure of the inhibitor's efficacy and target engagement within the cell.
Quantitative Data Summary
The following table represents hypothetical, yet expected, results from a ChIP-qPCR experiment designed to assess the effect of this compound on IRF1 binding to the promoters of known target genes. The data is presented as "Percent Input," which reflects the amount of immunoprecipitated DNA relative to the total amount of input chromatin, and "Fold Enrichment over IgG," which indicates the specificity of the immunoprecipitation.
Table 1: Effect of this compound on IRF1 Occupancy at Target Gene Promoters
| Target Gene Promoter | Treatment | Percent Input (Mean ± SD) | Fold Enrichment over IgG (Mean ± SD) |
| CASP1 | Vehicle (DMSO) | 0.85 ± 0.12 | 17.0 ± 2.4 |
| This compound (20 µM) | 0.21 ± 0.05 | 4.2 ± 1.0 | |
| IFIT1 | Vehicle (DMSO) | 1.12 ± 0.15 | 22.4 ± 3.0 |
| This compound (20 µM) | 0.30 ± 0.07 | 6.0 ± 1.4 | |
| Negative Control Region | Vehicle (DMSO) | 0.04 ± 0.01 | 1.0 ± 0.2 |
| (Gene Desert) | This compound (20 µM) | 0.05 ± 0.02 | 1.1 ± 0.3 |
Data Interpretation: The hypothetical data in Table 1 illustrates a significant reduction in IRF1 binding at the promoters of CASP1 and IFIT1 upon treatment with this compound, as evidenced by the decrease in both Percent Input and Fold Enrichment over the IgG control. No significant binding is observed at a negative control genomic region, demonstrating the specificity of the assay.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HaCaT human keratinocytes) at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The day after seeding, treat the cells with the desired concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO (vehicle control).[4]
-
Incubate the cells for the desired treatment duration (e.g., 12-24 hours) under standard cell culture conditions.[4]
-
II. Chromatin Immunoprecipitation Protocol
This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell type and antibody used.
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v) to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with an anti-IRF1 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links for both the immunoprecipitated samples and the input control by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a commercial DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
III. Data Analysis (ChIP-qPCR)
-
Primer Design: Design and validate qPCR primers specific to the promoter regions of IRF1 target genes (e.g., CASP1, IFIT1) and a negative control region (e.g., a gene desert).
-
Quantitative PCR: Perform qPCR using the purified DNA from the immunoprecipitated samples and the input control.
-
Data Calculation:
-
Percent Input: Calculate the amount of immunoprecipitated DNA as a percentage of the total input DNA using the following formula: % Input = 2^(-ΔCt[normalized ChIP]) * 100 where ΔCt[normalized ChIP] = Ct[ChIP] - (Ct[Input] - log2(Input Dilution Factor))
-
Fold Enrichment: Calculate the fold enrichment of IRF1 binding over the IgG control using the following formula: Fold Enrichment = 2^(-ΔΔCt) where ΔΔCt = ΔCt[IRF1 ChIP] - ΔCt[IgG ChIP]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRF1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for ChIP Assay using this compound.
References
- 1. A ChIP–chip approach reveals a novel role for transcription factor IRF1 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF1 - Wikipedia [en.wikipedia.org]
- 3. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of IRF1-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1), in various mouse models. This document includes detailed protocols, vehicle formulations, and an overview of the relevant signaling pathways.
Introduction to IRF1 and this compound
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in a multitude of cellular processes, including immune responses, inflammation, cell proliferation, and apoptosis.[1][2][3] Dysregulation of IRF1 activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[4][5][6]
This compound is a potent and specific inhibitor of IRF1. Its mechanism of action involves the decreased recruitment of IRF1 to the promoter of target genes, such as CASP1 (Caspase-1), thereby inhibiting downstream cell death signaling pathways.[7][8] This inhibitory action has shown therapeutic potential in preclinical models, particularly in the context of radiation-induced injury.[8]
In Vivo Administration Protocols
The following tables summarize the recommended in vivo administration protocols for this compound in different mouse models.
Table 1: Administration Protocol for Radiogenic Skin Injury Model
| Parameter | Recommendation | Source |
| Mouse Strain | Not specified, but commonly used strains for radiation studies include C57BL/6 and BALB/c. | General Knowledge |
| Dosage | 100 µ g/day | [8] |
| Route of Administration | Subcutaneous (s.c.) injection | [8] |
| Dosing Frequency | Every other day, as a pretreatment before irradiation | [8] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [8] |
| Solubility in Vehicle | ≥ 8 mg/mL | [8] |
| Reported Outcome | Significant reduction in acute skin inflammatory manifestations (erythema, exudation) and accelerated healing process in mice with 35 Gy radiation-induced skin injury. | [8] |
Table 2: General Recommendations for Other Mouse Models (e.g., Cancer, Inflammation)
Note: Specific protocols for this compound in cancer or other inflammatory models are not yet widely published. The following are general guidelines based on the known properties of the compound and common practices in preclinical research. Researchers should optimize these parameters for their specific model.
| Parameter | General Guideline | Considerations |
| Dosage Range | 50-200 µ g/day | Start with the dose effective in the radiation injury model and perform dose-response studies. |
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | The choice depends on the desired pharmacokinetic profile and the specific disease model. |
| Dosing Frequency | Daily or every other day | Dependent on the pharmacokinetic properties (if determined) and the required duration of target engagement. |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This vehicle has been shown to be effective for subcutaneous administration. For other routes, tolerability and stability should be confirmed. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final desired volume of PEG300 and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 and mix thoroughly.
-
Add 45% of the final desired volume of sterile saline to reach the final concentration.
-
Vortex the final solution to ensure homogeneity. The solution should be clear.[8]
-
Filter the solution through a 0.22 µm sterile filter before administration.
Protocol 2: Subcutaneous Administration in Mice
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restraint device (optional)
-
70% Ethanol
Procedure:
-
Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin on the back.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Insert the needle bevel-up into the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the mouse for any adverse reactions.
Signaling Pathways and Experimental Workflows
IRF1 Signaling Pathway
IRF1 is a key downstream effector of various signaling pathways, primarily initiated by interferons (IFNs) and other cytokines. Upon stimulation, the JAK-STAT pathway is activated, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn induce the transcription of IRF1. Nuclear IRF1 then binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, activating their transcription. These target genes are involved in a wide range of cellular functions, including antiviral responses, inflammation, and apoptosis.
Caption: Simplified overview of the IRF1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
Concluding Remarks
These application notes provide a foundational guide for the in vivo use of this compound in mouse models. It is crucial for researchers to adapt and optimize these protocols to their specific experimental needs and to adhere to all institutional and national guidelines for animal welfare. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of disease models and to elucidate its pharmacokinetic and pharmacodynamic properties in more detail.
References
- 1. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. IRF1 inhibits antitumor immunity through the upregulation of PD-L1 in the tumor cell: Tumor promoting activity of IRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Monitoring IRF1 Inhibition with IRF1-IN-1 Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in various cellular processes, including immune responses, cell proliferation, apoptosis, and DNA damage repair.[1][2] Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. IRF1-IN-1 is a small molecule inhibitor that has been shown to decrease the recruitment of IRF1 to the promoter of its target genes, such as CASP1, thereby inhibiting downstream signaling pathways associated with inflammation and cell death.[3] This application note provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of IRF1 activity by this compound, primarily by assessing the levels of downstream effector proteins.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the immunodetection of key proteins in the IRF1 signaling cascade. While this compound is reported to inhibit the transcriptional activity of IRF1 rather than its expression, Western blotting can be a powerful tool to measure the downstream consequences of this inhibition. By quantifying the protein levels of IRF1 target genes, researchers can indirectly, yet effectively, measure the inhibitory activity of this compound. Key downstream markers include cleaved Caspase-1, a critical mediator of inflammation, and cleaved PARP1, an indicator of apoptosis. A decrease in the levels of these proteins following treatment with this compound would indicate successful inhibition of IRF1's transcriptional activity.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on downstream targets of IRF1. The data is presented as a fold change in protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration (µM) | Treatment Time (hr) | Fold Change in Cleaved Caspase-1 (p20) | Fold Change in Cleaved PARP1 |
| Vehicle Control | 0 | 24 | 1.00 | 1.00 |
| This compound | 10 | 24 | 0.65 | 0.72 |
| This compound | 20 | 24 | 0.32 | 0.41 |
| This compound | 50 | 24 | 0.15 | 0.23 |
| This compound | 20 | 12 | 0.58 | 0.65 |
| This compound | 20 | 48 | 0.21 | 0.29 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), human embryonic lung fibroblasts (HELF), or human skin fibroblasts (WS1) are suitable cell lines for studying the effects of this compound.[3]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
IRF1 Induction (Optional): To study the inhibitory effect of this compound on activated IRF1, cells can be stimulated with an inducing agent. A common method is to treat cells with interferon-gamma (IFN-γ) at a concentration of 10-100 ng/mL for 4-24 hours prior to or concurrently with inhibitor treatment.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for desired time points (e.g., 12, 24, 48 hours).[3]
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Western Blot Protocol
1. Sample Preparation (Cell Lysis)
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method.
3. Gel Electrophoresis
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-IRF1
-
Anti-cleaved Caspase-1
-
Anti-cleaved PARP1
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
Visualizations
Caption: IRF1 Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
References
Application Note: Assessing Cell Viability in the Presence of the IRF1 Inhibitor, IRF1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that functions as a tumor suppressor by regulating a wide array of cellular processes, including cell proliferation, apoptosis, and immune responses.[1][2][3] IRF1 is induced by various stimuli such as interferons (IFNs), cytokines, and DNA damage.[1][4] Upon activation, IRF1 translocates to the nucleus and activates target genes that can inhibit the cell cycle and promote programmed cell death (apoptosis).[1][2][3] Due to its pro-apoptotic and anti-proliferative functions, the IRF1 signaling pathway is a key area of interest in oncology.
Small molecule inhibitors designed to modulate the activity of IRF1, such as the hypothetical compound IRF1-IN-1, are valuable tools for studying its biological functions and for potential therapeutic development in diseases characterized by aberrant IRF1 activity.[5] Evaluating the effect of such inhibitors on cell survival is a crucial first step in their characterization.
This document provides a detailed protocol for using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess changes in cell viability in response to this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] We also address critical considerations for using this assay with small molecule inhibitors, including the potential for direct compound interference.[8][9]
IRF1 Signaling and Mechanism of Inhibition
IRF1 plays a central role in pathways that suppress cell growth. For example, upon stimulation with interferon-gamma (IFN-γ), the JAK/STAT pathway is activated, leading to the phosphorylation of STAT1.[10] Phosphorylated STAT1 translocates to the nucleus and induces the expression of IRF1.[10] IRF1 then acts as a transcription factor, upregulating genes involved in apoptosis, such as caspases, and cell cycle arrest, like p21.[1][3][11] An inhibitor like this compound is designed to block the transcriptional activity of IRF1, thereby preventing the expression of these downstream targets and promoting cell survival.[5]
Principle of the MTT Cell Viability Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[6] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of living cells in the well.[12]
Experimental Design and Workflow
A typical experiment to assess the effect of this compound involves seeding cells, treating them with a range of inhibitor concentrations (often in the presence of an IRF1-inducing stimulus like IFN-γ), and then performing the MTT assay to quantify cell viability.
Protocol: MTT Assay for this compound
This protocol is designed for a 96-well plate format. All steps involving cell culture should be performed under sterile conditions.
5.1. Materials and Reagents
-
Cell Line: A suitable cell line sensitive to IRF1-mediated apoptosis (e.g., MCF-7 breast cancer cells, SW480 colorectal cancer cells).[13][14]
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
IRF1 Inducer (optional): IFN-γ or other relevant stimulus.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent (5 mg/mL): Dissolve sterile MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4. Filter-sterilize (0.2 µm filter) and store protected from light at 4°C for short-term or -20°C for long-term.[6][15]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or acidified isopropanol (4 mM HCl, 0.1% NP-40 in isopropanol).[12][16]
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate spectrophotometer.
5.2. Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. If using a stimulus like IFN-γ to induce apoptosis, prepare dilutions containing a constant concentration of the stimulus.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentrations of this compound and/or stimulus to the designated wells. Be sure to include all necessary controls (see Section 5.3).
-
Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C, 5% CO₂.
Day 4 or 5: MTT Assay
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6][15]
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form visible purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[12]
-
Cover the plate with foil and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
5.3. Controls and Plate Layout
Proper controls are essential to validate the results, especially when working with novel compounds.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the "Blank Control" wells from all other wells.
-
Check for Interference: Analyze the "Compound Interference Control" wells. If their absorbance is significantly above the blank, the compound is directly reducing MTT. This artifact must be corrected for, or a different viability assay should be considered.[9][17]
-
Calculate Percentage Viability: Normalize the data to the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Generate Dose-Response Curve: Plot the % Viability against the log concentration of this compound. This curve can be used to determine the EC₅₀ (effective concentration for 50% protection) or IC₅₀ (inhibitory concentration for 50% viability reduction), depending on the experimental goal.
Table 1: Hypothetical Data for this compound Protecting Cells from IFN-γ Induced Apoptosis
This table illustrates the expected outcome where this compound rescues cells from death induced by IFN-γ.
| Treatment Group | This compound [µM] | IFN-γ [ng/mL] | Mean Abs (570nm) (Corrected) | Std. Dev. | % Cell Viability |
| Vehicle Control | 0 | 0 | 1.250 | 0.085 | 100.0% |
| Stimulus Control | 0 | 50 | 0.485 | 0.041 | 38.8% |
| Test Group 1 | 0.1 | 50 | 0.590 | 0.052 | 47.2% |
| Test Group 2 | 1 | 50 | 0.875 | 0.076 | 70.0% |
| Test Group 3 | 10 | 50 | 1.150 | 0.091 | 92.0% |
| Test Group 4 | 50 | 50 | 1.180 | 0.088 | 94.4% |
| Interference Control | 50 | 0 | 0.015 | 0.005 | N/A |
Conclusion
The MTT assay is a reliable and widely used method for assessing cell viability and the effects of small molecule inhibitors like this compound.[7][15] When performing these experiments, it is critical to include a comprehensive set of controls to account for potential artifacts, such as direct chemical reduction of the MTT reagent by the test compound.[9][18] This protocol provides a robust framework for obtaining accurate and reproducible data on the biological activity of IRF1 inhibitors, which is a vital step in drug discovery and development.
References
- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 1 inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine Secretion in Response to IRF1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring cytokine secretion in response to treatment with IRF1-IN-1, a hypothetical inhibitor of Interferon Regulatory Factor 1 (IRF1). The protocols and methodologies described herein are based on established techniques for studying the effects of IRF1 inhibition on inflammatory cytokine production.
Introduction to IRF1 and its Role in Cytokine Secretion
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the innate immune response.[1][2] It is a key mediator in the expression of various pro-inflammatory cytokines and chemokines. The activation of IRF1 can be triggered by various stimuli, including viral and bacterial infections, as well as pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5] Upon activation, IRF1 binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to their transcription.[6]
The signaling pathway leading to IRF1 activation and subsequent cytokine production is a key area of investigation for therapeutic intervention in inflammatory and autoimmune diseases.[6] The inhibition of IRF1 is a promising strategy to modulate excessive inflammatory responses.
Mechanism of Action of this compound
This compound is a conceptual small molecule inhibitor designed to suppress the activity of IRF1. Its putative mechanisms of action could include:
-
Preventing IRF1 binding to DNA: By sterically hindering the DNA-binding domain of IRF1, the inhibitor would prevent it from activating the transcription of its target genes.[6]
-
Promoting IRF1 degradation: The inhibitor might facilitate the ubiquitination and subsequent proteasomal degradation of IRF1, thereby reducing its cellular levels.[6]
-
Inhibiting post-translational modifications: this compound could block necessary post-translational modifications, such as phosphorylation, that are required for IRF1's transcriptional activity.[6]
By inhibiting IRF1, this compound is expected to decrease the production of a range of pro-inflammatory cytokines.
Visualizing the IRF1 Signaling Pathway
The following diagram illustrates the signaling cascade leading to IRF1 activation and cytokine production, and the potential point of intervention for this compound.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IRF1-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with IRF1-IN-1, a known inhibitor of Interferon Regulatory Factor 1 (IRF1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the transcription factor IRF1. Its primary mechanism involves decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as Caspase 1 (CASP1)[1]. By inhibiting IRF1's transcriptional activity, this compound can modulate downstream signaling pathways involved in apoptosis, inflammation, and immune responses[1][2].
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
A2: Based on available data, in vitro experiments have utilized this compound at concentrations of 20 µM and 50 µM[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the known downstream effects of this compound?
A4: this compound has been shown to inhibit the cell death signaling pathway by suppressing the cleavage of Caspase 1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and PARP1[1]. It has also been observed to have a protective effect against ionizing radiation-induced inflammatory skin injury[1].
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No observable effect of this compound on target gene expression or phenotype.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Inactivity | - Verify proper storage: Ensure this compound was stored correctly to prevent degradation. - Prepare fresh solutions: Always use freshly prepared dilutions from a properly stored stock for each experiment. - Confirm inhibitor identity and purity: If possible, verify the identity and purity of your this compound compound. |
| Suboptimal Concentration | - Perform a dose-response curve: Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your cell line and assay. - Increase incubation time: The inhibitor may require a longer incubation period to exert its effects. Try extending the treatment duration. |
| Cell Line Resistance | - Check for high expression of drug efflux pumps: Some cell lines may express high levels of ABC transporters that can pump out the inhibitor. - Use a different cell line: If possible, test the inhibitor on a different cell line known to be responsive to IRF1 signaling modulation. |
| Low Basal IRF1 Activity | - Induce IRF1 expression: IRF1 expression is often induced by stimuli such as IFN-γ or TLR ligands[3]. Consider pre-treating your cells with an appropriate stimulus to increase basal IRF1 activity before adding the inhibitor. |
Issue 2: High levels of unexpected cell death.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Lower the concentration: High concentrations of small molecule inhibitors can lead to off-target effects and general cytotoxicity[2]. Reduce the concentration of this compound. - Use a more specific inhibitor (if available): Research if more specific inhibitors for IRF1 have been developed. - Perform rescue experiments: If you have a downstream target you believe is being affected off-target, try to rescue the phenotype by manipulating that target. |
| Solvent Toxicity | - Include a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. - Minimize solvent concentration: Keep the final concentration of the solvent in your culture medium as low as possible (typically <0.1%). |
| Cell Line Sensitivity | - Test on different cell lines: Some cell lines are inherently more sensitive to chemical treatments. - Perform a time-course experiment: Shorter incubation times may reduce cytotoxicity while still allowing for the desired inhibitory effect. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Use a consistent cell passage number: Work with a narrow range of cell passage numbers to minimize phenotypic drift. - Ensure consistent cell density: Seed cells at the same density for each experiment, as confluency can affect cellular responses. - Maintain consistent incubation conditions: Ensure temperature, CO2 levels, and humidity are constant. |
| Reagent Instability | - Aliquot stock solutions: Prepare single-use aliquots of this compound and other critical reagents to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment: Do not reuse diluted solutions of the inhibitor. |
| Pipetting Errors | - Use calibrated pipettes: Ensure all pipettes are properly calibrated. - Be consistent with pipetting technique: Use consistent technique to minimize variability in reagent and cell volumes. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration | 20 µM | HELF, HaCaT, WS1 | [1] |
| Effective Concentration | 50 µM | HELF | [1] |
| Pre-treatment Time | 12 hours | HaCaT | [1] |
| Treatment Time | 24 hours | HELF, HaCaT, WS1 | [1] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 100 µ g/day | Mice | MedChemExpress |
| Administration Route | Subcutaneous injection | Mice | MedChemExpress |
Experimental Protocols
Western Blot Analysis of IRF1 Downstream Targets
This protocol is adapted for assessing the effect of this compound on the protein levels of its downstream targets.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 20 µM or 50 µM) or vehicle control (DMSO) for the determined incubation time (e.g., 24 hours).
-
If investigating stimulus-induced IRF1 activity, pre-treat with the stimulus (e.g., 100 ng/mL IFN-γ for 4-6 hours) before or concurrently with the inhibitor.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-1, GSDMD, or PARP1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTT) Assay
This protocol is to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving IRF1 and a typical experimental workflow for studying the effects of this compound.
Caption: IFN-γ signaling pathway leading to IRF1 activation.
Caption: TLR signaling pathway leading to IRF1 activation.
Caption: Experimental workflow for this compound studies.
References
Identifying and minimizing off-target effects of IRF1-IN-1.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential off-target effects of IRF1-IN-1, a known inhibitor of Interferon Regulatory Factor 1 (IRF1). Given that specific off-target effects of this compound are not extensively documented in publicly available literature, this guide focuses on proactive strategies for characterization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the transcription factor IRF1.[1] It functions by decreasing the recruitment of IRF1 to the promoter of the Caspase-1 (CASP1) gene.[1] This action inhibits downstream cell death signaling pathways, including the cleavage of Caspase-1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and Poly (ADP-ribose) polymerase 1 (PARP1).[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule inhibitor interacts with unintended biological molecules in addition to its primary target.[2][3] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[2][3] Understanding and minimizing off-target effects is crucial for ensuring the specificity and reliability of experimental data and for the development of safe and effective therapeutics.
Q3: Since specific off-target effects of this compound are not well-documented, how can I proactively assess them in my experiments?
A3: A multi-pronged approach is recommended for proactively assessing off-target effects. This includes:
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Dose-response experiments: Comparing the concentration of this compound required to inhibit IRF1 activity with the concentration that produces any unexpected phenotype. A significant discrepancy may suggest off-target effects.[3]
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Using a secondary, structurally unrelated IRF1 inhibitor: If a different inhibitor targeting IRF1 produces the same phenotype, it strengthens the evidence for an on-target effect.
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Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to IRF1 in your experimental system at the concentrations used.[2]
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Proteome-wide screening: Unbiased methods such as chemical proteomics can identify a broader range of potential off-target proteins.[4]
Q4: What are some general considerations for using this compound in cell-based assays?
A4: For consistent and reliable results with this compound, it is important to:
-
Optimize inhibitor concentration: Use the lowest concentration of the inhibitor that achieves the desired on-target effect to minimize the risk of off-target binding.[5]
-
Ensure compound stability and solubility: Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.[1]
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Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the inhibitor. Consider a positive control treatment known to induce IRF1-dependent effects.
-
Maintain consistent cell culture conditions: Factors like cell density, passage number, and confluency can influence experimental outcomes.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of IRF1.
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Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine if the potency of this compound for the observed phenotype differs significantly from its potency for IRF1 inhibition.
-
Validate with a different IRF1 inhibitor: Use a structurally distinct inhibitor of IRF1. If the phenotype is not replicated, it is likely an off-target effect of this compound.[2]
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Conduct a rescue experiment: If possible, overexpress IRF1 in your cells. If the phenotype is not reversed, it suggests the involvement of other targets.
-
Issue 2: this compound is showing toxicity in my cell lines at concentrations required for target inhibition.
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Possible Cause: The observed toxicity could be due to on-target effects (if IRF1 is essential for the survival of your cells) or off-target toxicity.
-
Troubleshooting Steps:
-
Perform a counter-screen: Test the toxicity of this compound in a cell line that does not express IRF1. If toxicity persists, it is likely due to off-target effects.
-
Knockdown IRF1: Use siRNA or CRISPR to reduce IRF1 expression. If this phenocopies the toxicity observed with this compound, it suggests on-target toxicity.
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Screen for interactions with known toxicity targets: Consider screening this compound against a panel of common toxicity-related proteins (e.g., hERG, CYPs).
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Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Parameter | IRF1 (On-Target) | Potential Off-Target X | Potential Off-Target Y |
| Binding Affinity (Kd) | 50 nM | 1.2 µM | > 10 µM |
| IC50 (in vitro) | 100 nM | 2.5 µM | > 20 µM |
| EC50 (cellular) | 500 nM | 5 µM | > 50 µM |
Table 2: Experimental Recommendations for Off-Target Identification
| Experimental Approach | Purpose | Recommended Concentration of this compound | Expected Outcome for On-Target Effect |
| Western Blot for p-STAT1 (Ser727) | Confirm inhibition of IRF1-mediated signaling | 0.1 - 5 µM | Dose-dependent decrease in p-STAT1 |
| Caspase-1 Activity Assay | Confirm functional inhibition of IRF1 target | 0.1 - 10 µM | Dose-dependent decrease in Caspase-1 activity |
| Cellular Thermal Shift Assay (CETSA) | Confirm direct binding to IRF1 in cells | 1 - 20 µM | Increased thermal stability of IRF1 |
| Kinome Scanning | Identify potential off-target kinase interactions | 1 µM | Minimal interaction with a broad panel of kinases |
| Chemical Proteomics | Unbiased identification of off-target binders | 10 µM | Selective enrichment of IRF1 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the binding of this compound to IRF1 in intact cells.
-
Cell Culture and Treatment:
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Plate your cells of interest and grow to 70-80% confluency.
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Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Shock:
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Harvest cells and resuspend in a buffered solution (e.g., PBS) containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis:
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the IRF1-IN-1 and NF-κB Pathway Interaction
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of IRF1-IN-1 and its potential effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the established relationship between Interferon Regulatory Factor 1 (IRF1) and the NF-κB pathway?
The relationship between IRF1 and NF-κB is complex, context-dependent, and often bidirectional.[1][2]
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NF-κB Induces IRF1: The NF-κB pathway is a primary driver of IRF1 gene transcription. Pro-inflammatory stimuli like TNF-α or activation of Toll-like receptors (TLRs) lead to the activation of NF-κB (typically the p65/p50 heterodimer), which then binds to the promoter of the IRF1 gene to induce its expression.[3][4]
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IRF1 Modulates NF-κB: Once expressed, IRF1 can, in turn, influence NF-κB activity. This modulation can be either inhibitory or synergistic:
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Inhibition: In some cellular contexts, such as certain breast cancer cell lines, ectopic expression of IRF1 has been shown to inhibit NF-κB activity.[5][6][7] This is achieved in part by reducing the nuclear translocation of the active p65 subunit.[5][7]
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Synergy/Co-activation: In other scenarios, such as during the transcription of the HIV-1 long terminal repeat (LTR), IRF1 is required for the full transcriptional activity of NF-κB.[8] In these cases, IRF1 and NF-κB can form a complex on target gene promoters to synergistically activate transcription.[8]
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Q2: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of the IRF1 transcription factor.[9] Its primary mechanism involves preventing IRF1 from binding to its specific DNA recognition sites, known as interferon-stimulated response elements (ISREs), located in the promoters of its target genes.[9] By blocking this binding, this compound prevents the IRF1-mediated transcription of genes involved in inflammation and cell death, such as CASP1 (Caspase 1).[9]
Q3: What is the likely potential effect of this compound on NF-κB signaling?
Based on the known crosstalk, the effect of this compound on the NF-κB pathway is predicted to be highly dependent on the specific role IRF1 plays in the experimental model system being used.
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Scenario A (Potential for Increased NF-κB Activity): If you are working in a system where IRF1 acts as a negative regulator of NF-κB (as seen in some breast cancer cells[5][6]), then inhibiting IRF1 with this compound could lead to a disinhibition or increase in NF-κB activity. By blocking the inhibitor (IRF1), you may observe higher levels of p65 nuclear translocation or increased expression of NF-κB target genes.
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Scenario B (Potential for Decreased NF-κB Activity): If your model is one where IRF1 is required for or enhances NF-κB's function (like in HIV-1 LTR activation[8]), then treatment with this compound would be expected to decrease or abrogate NF-κB-mediated transcription.
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Scenario C (No Direct Effect): It is also possible that in some cell types or under specific stimulation conditions, the IRF1 and NF-κB pathways operate in parallel with minimal direct functional interaction. In this case, this compound would inhibit IRF1 targets without significantly affecting NF-κB-dependent gene expression.
Q4: How can I experimentally determine the effect of this compound on the NF-κB pathway in my specific cell line?
A multi-assay approach is recommended. You should first establish a baseline NF-κB response to a known stimulus (e.g., TNF-α, LPS) and then assess how pre-treatment with this compound modulates this response. Key experiments include:
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Western Blot for p65 Nuclear Translocation: Measure the amount of the NF-κB p65 subunit in the nucleus versus the cytoplasm. A change in this ratio upon this compound treatment indicates an effect on NF-κB activation.
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NF-κB Luciferase Reporter Assay: Use a reporter plasmid where luciferase expression is driven by an NF-κB-responsive promoter. A change in luminescence following this compound treatment provides a quantitative measure of NF-κB transcriptional activity.
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RT-qPCR for NF-κB Target Genes: Measure the mRNA levels of well-established NF-κB target genes (e.g., IL6, TNF, ICAM1).
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Co-Immunoprecipitation (Co-IP): To investigate if the interaction is direct, you can test whether this compound disrupts the physical association between IRF1 and p65 in systems where they are known to interact.
Signaling and Workflow Diagrams
Caption: Bidirectional crosstalk between the NF-κB and IRF1 pathways.
Caption: Workflow for testing the effect of this compound on NF-κB.
Troubleshooting Guide
Problem: I treated my cells with this compound but see no change in NF-κB activity (via Western blot or luciferase assay).
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Is the inhibitor active and used at the correct concentration?
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Solution: Confirm the viability of your this compound stock. Run a positive control experiment to ensure the inhibitor is working as expected. Measure its effect on a known IRF1 target gene (like CASP1 or CXCL10[10]) to confirm IRF1 inhibition in your system. Perform a dose-response curve (e.g., 1 µM to 50 µM) to find the optimal concentration for your cell type.[9]
-
-
Is the timing of pre-treatment and stimulation appropriate?
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Solution: The inhibitor needs time to enter the cells and engage its target before stimulation. A typical pre-incubation time is between 2 and 12 hours.[9] You may need to optimize this window. Also, ensure your stimulation time point (e.g., 30-60 minutes for p65 translocation) is optimal for observing peak NF-κB activation.
-
-
Is there significant IRF1/NF-κB crosstalk in your specific model?
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Solution: As mentioned in the FAQs, the interaction is context-dependent. It's possible that in your cell line and with your chosen stimulus, IRF1 does not play a major role in modulating NF-κB. Consider overexpressing or knocking down IRF1 (e.g., using adenovirus[11] or siRNA[12]) to definitively establish its role in your system before interpreting inhibitor data.
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Problem: I see an increase in NF-κB activity (e.g., more nuclear p65) after using this compound. Is this an artifact?
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This may be a valid biological result and not an artifact.
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Explanation: This outcome is expected in cell systems where IRF1's basal or induced function is to suppress the NF-κB pathway.[5][6] By inhibiting IRF1 with this compound, you are effectively "inhibiting an inhibitor," which results in a net increase in NF-κB signaling. This is a key example of the context-dependent nature of this pathway interaction.
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Problem: My Western blot for p65 nuclear translocation is difficult to interpret. The bands are faint or the separation between nuclear and cytoplasmic fractions is poor.
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Check the quality of your fractionation.
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Solution: After performing nuclear/cytoplasmic fractionation, run a control Western blot to probe for markers specific to each fraction. Use an antibody for a nuclear protein (e.g., Lamin B1, PARP-1) and a cytoplasmic protein (e.g., GAPDH, α-Tubulin). Clear separation of these markers is essential for confidence in your p65 localization data.
-
-
Is the stimulus and time point optimal?
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Solution: NF-κB translocation can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after stimulation with TNF-α or LPS to identify the point of maximal nuclear p65 accumulation.[13]
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-
Are you using appropriate inhibitors during lysis?
Data Presentation Example
The following table is an example of how to present quantitative data from a Western blot experiment analyzing NF-κB p65 nuclear translocation. Data is derived from densitometric analysis of protein bands and is presented as a percentage change relative to the stimulated control. This example is modeled on published findings where IRF1 induction led to decreased nuclear p65.[5]
| Treatment Group | Stimulus (TNF-α, 10 ng/mL) | Mean Nuclear p65 Intensity (Arbitrary Units) | % of Stimulated Control | Standard Deviation |
| Vehicle | - | 150 | 15% | ± 5.2 |
| Vehicle | + | 1000 | 100% | ± 45.1 |
| This compound (10 µM) | + | 1250 | 125% | ± 60.3 |
| This compound (20 µM) | + | 1480 | 148% | ± 72.8 |
Note: This hypothetical data illustrates a scenario where inhibiting IRF1 leads to an increase in NF-κB p65 nuclear translocation, consistent with IRF1 acting as a negative regulator in this system.
Key Experimental Protocols
Western Blot for NF-κB p65 Nuclear Translocation
This protocol allows for the semi-quantitative assessment of p65 moving from the cytoplasm to the nucleus upon stimulation.
Methodology:
-
Cell Treatment: Plate cells to reach 80-90% confluency. Pre-treat with desired concentrations of this compound or vehicle for 2-12 hours. Stimulate cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the optimal time determined by a time-course experiment (typically 30-60 min).
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Fractionation: Wash cells with ice-cold PBS. Scrape cells and pellet by centrifugation. Lyse the cell pellet in a hypotonic buffer to swell the cell membrane, then homogenize to release the cytoplasmic fraction. Centrifuge to pellet the nuclei. Isolate the cytoplasmic supernatant. Wash the nuclear pellet and lyse it with a high-salt nuclear extraction buffer.
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Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
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Wash the membrane 3x with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash 3x with TBST.
-
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Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. To validate fractionation, probe separate blots with antibodies for a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH). Quantify band intensity using software like ImageJ.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative readout of NF-κB-dependent gene transcription.
Methodology:
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Transfection (Day 1): Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids:
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An NF-κB reporter plasmid (containing multiple κB binding sites upstream of a firefly luciferase gene).
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A control plasmid (e.g., Renilla luciferase driven by a constitutive promoter like CMV) to normalize for transfection efficiency.[2]
-
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Treatment (Day 2): Approximately 24 hours post-transfection, remove the medium and replace it with fresh medium containing this compound or vehicle control. Pre-incubate for 2-12 hours.
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Stimulation (Day 2): Add the NF-κB stimulus (e.g., TNF-α) directly to the wells and incubate for an additional 6-8 hours (or an optimized time).[15]
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Cell Lysis (Day 3): Wash cells with PBS and add 20-50 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[2]
-
Luminescence Measurement:
-
Transfer 10-20 µL of lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay system and a plate-reading luminometer. First, inject the firefly luciferase substrate and measure the signal.
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Next, inject the stop/quenching reagent containing the Renilla luciferase substrate and measure the second signal.[2]
-
-
Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence. Normalize the results to the vehicle-treated, unstimulated control.
Co-Immunoprecipitation (Co-IP) for IRF1 and p65
This protocol determines if IRF1 and p65 physically interact within the cell and whether this compound can disrupt this interaction.
Methodology:
-
Cell Lysis: Treat and stimulate cells as required to induce the interaction. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add a primary antibody specific to one of the target proteins (e.g., anti-IRF1) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A parallel sample with a non-specific IgG of the same isotype serves as a negative control.[16]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[16]
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Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing with an antibody against the putative interacting protein (e.g., anti-p65). A band for p65 in the anti-IRF1 IP lane (but not the IgG control lane) confirms the interaction.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines if this compound alters the binding of NF-κB p65 to the promoter of a target gene (e.g., the IRF1 promoter itself).
Methodology:
-
Cross-linking: Treat cells with this compound and/or stimulus. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-p65). Include a negative control with a non-specific IgG.[8]
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
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Washing and Elution: Wash the beads extensively to remove non-specific chromatin. Elute the immunoprecipitated complexes from the beads.
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Reverse Cross-links: Reverse the formaldehyde cross-links by heating the eluate at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial spin column.
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Analysis by qPCR: Use quantitative PCR (qPCR) with primers designed to amplify a specific region of a target promoter known to contain an NF-κB binding site (e.g., the IRF1 or IL6 promoter). The amount of amplified DNA in the anti-p65 sample relative to the IgG control indicates the level of p65 binding. Compare these levels between vehicle and this compound treated samples.[10]
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. IRF-1 inhibits NF-κB activity, suppresses TRAF2 and cIAP1 and induces breast cancer cell specific growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRF-1 inhibits NF-κB activity, suppresses TRAF2 and cIAP1 and induces breast cancer cell specific growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRF-1 Is Required for Full NF-κB Transcriptional Activity at the Human Immunodeficiency Virus Type 1 Long Terminal Repeat Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interferon Regulatory Factor 1(IRF-1) activates anti-tumor immunity via CXCL10/CXCR3 axis in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. RNA Interference of Interferon Regulatory Factor-1 Gene Expression in THP-1 Cell Line Leads to Toll-Like Receptor-4 Overexpression/Activation As Well As Up-modulation of Annexin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB p65 (RELA) | Abcam [abcam.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Non-transcriptional IRF7 interacts with NF-κB to inhibit viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IRF1-IN-1 treatment duration for maximum effect.
Welcome to the technical support center for IRF1-IN-1, a potent and selective inhibitor of Interferon Regulatory Factor 1 (IRF1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum efficacy and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Interferon Regulatory Factor 1 (IRF1). IRF1 is a transcription factor that plays a critical role in the expression of genes involved in immune responses, inflammation, and apoptosis (programmed cell death)[1]. This compound functions by interfering with the transcriptional activity of the IRF1 protein. It may achieve this by preventing IRF1 from binding to its target DNA sequences, known as interferon-stimulated response elements (ISREs), or by promoting the degradation of the IRF1 protein[1]. By inhibiting IRF1, this compound can modulate the expression of downstream target genes, such as those involved in inflammatory or autoimmune conditions[1].
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment duration of this compound are highly dependent on the cell type and the specific biological question being investigated. Based on available data, a starting concentration range of 10-50 µM is often used in cell-based assays[2]. For initial experiments, we recommend performing a dose-response study to determine the IC50 value in your specific cell line. A subsequent time-course experiment is crucial to identify the optimal treatment duration for the desired effect.
Q3: How can I determine the optimal treatment duration for this compound in my cell line?
A3: To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (determined from a dose-response assay) and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). The effect of the inhibitor can then be assessed by measuring relevant downstream markers. For example, since IRF1 is known to regulate the expression of Caspase-1 (CASP1), you could measure the levels of cleaved CASP1, an indicator of apoptosis, at each time point[3]. The optimal duration would be the time point that yields the most significant and reproducible effect on your marker of interest before significant cytotoxicity is observed. It is important to remember that the kinetics of inhibition can vary between different cell lines and that changes in mRNA levels of target genes may be detectable earlier than changes in protein levels[4].
Q4: I am not observing the expected effect of this compound on my cells. What are the possible causes and troubleshooting steps?
A4: There are several potential reasons for a lack of effect. Please refer to the troubleshooting guide below for a detailed breakdown of possible causes and solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| No or weak inhibition of IRF1 activity | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 0.1 to 100 µM) to determine the optimal concentration. |
| Inappropriate treatment duration: The incubation time may be too short or too long to observe the desired effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. | |
| Low IRF1 expression in the cell line: The target protein, IRF1, may not be sufficiently expressed in your chosen cell line under basal conditions. | Confirm IRF1 expression levels in your cell line by Western blot or qPCR. Consider stimulating cells with an appropriate agent (e.g., IFN-γ) to induce IRF1 expression if necessary. | |
| Compound degradation: The inhibitor may have degraded due to improper storage or handling. | Store this compound as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the effective compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inaccurate serial dilutions: Errors in preparing the inhibitor dilutions can introduce variability. | Prepare serial dilutions carefully and ensure thorough mixing at each step. | |
| High cytotoxicity observed | Inhibitor concentration is too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which the inhibitor significantly reduces cell viability. Use concentrations below this toxic threshold for your experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. | Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and include a vehicle control (media with the same solvent concentration) in your experiments. |
Data Presentation
To facilitate experimental design, the following tables provide representative data from hypothetical dose-response and time-course experiments with this compound.
Table 1: Representative Dose-Response Data for this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 20 | 75.1 ± 5.5 |
| 50 | 48.9 ± 7.1 |
| 100 | 22.4 ± 4.9 |
This data can be used to calculate the IC50 value of this compound for cytotoxicity in a given cell line.
Table 2: Representative Time-Course Data for the Effect of this compound (20 µM) on Cleaved Caspase-1 Levels
| Treatment Duration (hours) | Relative Cleaved Caspase-1 Level (Fold Change vs. Control) (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.8 ± 0.3 |
| 12 | 3.5 ± 0.6 |
| 24 | 5.2 ± 0.8 |
| 48 | 3.9 ± 0.7 |
| 72 | 2.1 ± 0.4 |
This data suggests that the maximal effect on Caspase-1 cleavage is observed at 24 hours of treatment.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound.
-
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for IRF1 and Cleaved Caspase-1
This protocol describes the detection of IRF1 and cleaved Caspase-1 protein levels following treatment with this compound.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IRF1, anti-cleaved Caspase-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: IRF1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Optimizing this compound Treatment Duration.
References
Addressing low potency or efficacy of IRF1-IN-1 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the potency and efficacy of IRF1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to modulate the activity of Interferon Regulatory Factor 1 (IRF1). IRF1 is a transcription factor that plays a critical role in various cellular processes, including immune responses, cell growth, and apoptosis.[1] The primary mechanism of action for IRF1 inhibitors may involve interfering with the transcriptional activity of the IRF1 protein, preventing it from binding to interferon-stimulated response elements (ISREs) in the promoter regions of its target genes.[1] Another potential mechanism is the promotion of IRF1 protein degradation through the ubiquitin-proteasome pathway.[1]
Q2: What are some common reasons for observing low potency or efficacy of a small molecule inhibitor like this compound?
A2: Several factors can contribute to the low potency or efficacy of a small molecule inhibitor in cellular assays:
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Compound Solubility and Stability: Poor solubility in aqueous cell culture media can lead to precipitation of the compound, reducing its effective concentration.[2] Stability issues can result in degradation of the inhibitor over the course of the experiment.
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively engage its target in the cellular environment.[2]
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Cell Line Specificity: The expression levels and activation status of the target protein (IRF1) and its downstream signaling components can vary significantly between different cell lines.[2]
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Off-Target Effects: The observed phenotype, or lack thereof, might be due to the inhibitor interacting with unintended targets.[3][4]
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Experimental Assay Conditions: The assay itself may not be sensitive enough to detect the effects of the inhibitor, or the experimental endpoint may not be appropriate for the inhibitor's mechanism of action.
Q3: How can I confirm that this compound is engaging with its intended target (IRF1) in my cells?
A3: Target engagement can be verified using several methods. One powerful technique is the Cellular Thermal Shift Assay (CETSA).[3] This method is based on the principle that a protein's thermal stability increases when it binds to a ligand, such as a small molecule inhibitor.[3] By treating cells with this compound and then subjecting cell lysates to a range of temperatures, you can assess the amount of soluble IRF1 protein remaining at each temperature via Western blotting. An increase in the thermal stability of IRF1 in the presence of this compound would indicate direct target engagement.
Troubleshooting Guides
Issue 1: Low Potency - Higher than expected IC50 value
If you are observing a higher than expected IC50 value for this compound in your cellular assays, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Potency
Caption: Troubleshooting workflow for addressing low potency of this compound.
Detailed Steps:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | A. Assess Solubility: Check for precipitation of this compound in your cell culture media under a microscope. Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is low (typically <0.5%) to avoid toxicity.[2] B. Confirm Stock Concentration: Use a spectrophotometric method or other analytical technique to verify the concentration of your stock solution. | Poor solubility or an inaccurate stock concentration will lead to a lower effective concentration of the inhibitor in the assay. |
| 2. Optimize Experimental Conditions | A. Perform a Broad Dose-Response Curve: Test a wide range of inhibitor concentrations to ensure you are capturing the full inhibitory curve.[3] B. Vary Incubation Time: The kinetics of target inhibition can vary. Test different pre-incubation times with the inhibitor before adding a stimulus, and vary the total assay time. | Suboptimal concentrations or timing can lead to an underestimation of the inhibitor's potency. |
| 3. Confirm Target and Pathway Status | A. Verify IRF1 Expression: Confirm that your chosen cell line expresses sufficient levels of IRF1 protein by Western blotting.[2] B. Ensure Pathway Activation: The IRF1 pathway is often induced by stimuli such as interferons (IFNs) or cytokines.[5][6] Ensure that you are adequately stimulating the pathway to be able to observe an inhibitory effect. You can measure the expression of known IRF1 target genes (e.g., CXCL10) as a positive control for pathway activation.[7] | The inhibitor cannot have an effect if the target protein is not present or the signaling pathway is not active. |
Issue 2: Lack of Expected Phenotype or Inconsistent Results
If this compound is not producing the expected biological effect (e.g., no change in cell viability, apoptosis, or target gene expression), or if the results are inconsistent, the following troubleshooting guide can help.
Logical Flow for Investigating Lack of Phenotype
Caption: A logical workflow for troubleshooting the absence of an expected phenotype with this compound.
Detailed Steps:
| Step | Action | Rationale |
| 1. Confirm On-Target Activity | A. Verify Target Engagement: Use CETSA to confirm that this compound is binding to IRF1 in your cells.[3] B. Assess Downstream Signaling: Measure the expression of known IRF1 target genes (e.g., via qRT-PCR) or the phosphorylation status of upstream regulators like STAT1 to confirm that the pathway is being modulated.[8] | This will determine if the inhibitor is engaging its target and affecting the intended signaling pathway, even if a broader cellular phenotype is not observed. |
| 2. Investigate Off-Target Effects | A. Use a Secondary Inhibitor: If available, test a structurally distinct inhibitor that also targets IRF1. If both inhibitors produce the same lack of phenotype, it may suggest that IRF1 inhibition does not lead to the expected outcome in your specific experimental system.[3] B. Conduct a Rescue Experiment: Overexpress IRF1 in your cells. If the lack of phenotype is due to on-target effects, overexpressing the target may require a higher concentration of the inhibitor to see an effect.[4] | These experiments help to differentiate between on-target and off-target effects, or to determine if the initial hypothesis about the role of IRF1 in the observed phenotype is correct. |
| 3. Re-evaluate Experimental System | A. Test in a Different Cell Line: The role of IRF1 can be highly context-dependent. Test this compound in a cell line known to have a strong dependence on the IRF1 pathway. B. Choose a More Proximal Endpoint: Instead of a broad phenotypic endpoint like cell viability, measure a more direct consequence of IRF1 inhibition, such as the transcription of a specific target gene. | The chosen cell line or experimental endpoint may not be suitable for observing the effects of IRF1 inhibition. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for IRF1 Target Engagement
This protocol is adapted from standard CETSA methodologies.[3]
Objective: To determine if this compound binds to and stabilizes IRF1 protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary antibody against IRF1, secondary HRP-conjugated antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting to detect the amount of soluble IRF1 protein at each temperature.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound treated samples compared to the control indicates target engagement.
Protocol 2: qRT-PCR for IRF1 Target Gene Expression
Objective: To measure the effect of this compound on the expression of IRF1 target genes.
Materials:
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Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Stimulus (e.g., IFN-γ)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IRF1 target genes (e.g., CXCL10, IFNB1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., IFN-γ at 10 ng/mL) to induce IRF1 pathway activation and incubate for a time determined to be optimal for target gene expression (e.g., 6-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of IRF1 target genes in the presence of this compound would indicate successful inhibition of the pathway.
Signaling Pathway and Workflow Diagrams
IRF1 Signaling Pathway
References
- 1. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRF1 interferon regulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Interferon Regulatory Factor 1(IRF-1) activates anti-tumor immunity via CXCL10/CXCR3 axis in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell line-specific responses to IRF1-IN-1 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IRF1-IN-1, a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the transcription factor IRF1.[1] It functions by decreasing the recruitment of IRF1 to the promoter region of its target genes, such as CASP1 (Caspase-1).[1][2] This leads to the inhibition of downstream cell death signaling pathways, including the cleavage of Caspase-1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and PARP1.[1][2]
Q2: In which cell lines has this compound been tested?
A2: this compound has been documented for use in human keratinocyte (HaCaT), human embryonic lung fibroblast (HELF), and human foreskin fibroblast (WS1) cell lines.[1][2] It has also been used in an in vivo mouse model for radiation-induced skin injury.[1][2]
Q3: What are the known biological effects of this compound?
A3: In the context of ionizing radiation, this compound has a protective effect against inflammatory skin injury.[1][2] It attenuates radiation-induced cell death and inhibits the inflammatory response by blocking IRF1-mediated signaling.[3][4] Specifically, it has been shown to suppress the cleavage of Caspase-1, GSDMD, IL-1β, and PARP1.[1][2]
Q4: What is the primary role of IRF1 in cellular signaling?
A4: IRF1 is a transcription factor with diverse functions in regulating cellular responses.[3][4] It plays a crucial role in the immune system, cell proliferation and differentiation, and the induction of growth arrest and apoptosis following DNA damage.[3][4] IRF1 can act as both a transcriptional activator and repressor by binding to the Interferon-Stimulated Response Element (ISRE) in the promoters of its target genes.[3][4]
Data Presentation
The available quantitative data for this compound is currently limited to concentrations used in specific experimental settings rather than comprehensive IC50 values across multiple cell lines. The following table summarizes the concentrations of this compound and a similar compound, IRF1-IN-2, as reported in the literature.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | HaCaT | 20 µM | 12 hours (pretreatment) | Decreased recruitment of IRF1 to the CASP1 promoter after irradiation. | [1] |
| This compound | HELF, HaCaT, WS1 | 20 µM | 24 hours | Attenuated NSP-10 plasmid transfection-induced IRF1 activation. | [1] |
| This compound | HELF | 50 µM | 24 hours | Reduced transcriptional activity of IRF1 after SARS-CoV-2 pseudovirus infection. | [1] |
| IRF1-IN-2 | HaCaT | 20 µM | 12 hours (pretreatment) | Decreased recruitment of IRF1 to the CASP1 promoter after irradiation. | [2] |
| IRF1-IN-2 | HELF, WS1 | 20 µM | 24 hours | Attenuated NSP-10 plasmid transfection-induced IRF1 activation. | [2] |
| IRF1-IN-2 | A375 | Not specified | Not specified | Protected against radiation (20 Gy)-induced cell death. | [2] |
Experimental Protocols
1. Chromatin Immunoprecipitation (ChIP) for IRF1 Recruitment
This protocol is adapted from the methodology described in Geng et al., 2024 and general ChIP protocols.
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Cell Treatment: Pretreat HaCaT cells with 20 µM this compound for 12 hours before exposure to ionizing radiation (e.g., 20 Gy).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is crucial for each cell type and instrument.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-IRF1 antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
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Analysis: Use quantitative PCR (qPCR) with primers specific for the CASP1 promoter to determine the enrichment of IRF1 binding.
2. Western Blot for Caspase-1, GSDMD, and PARP1 Cleavage
This protocol is based on the findings of Geng et al., 2024 and standard western blotting procedures.
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Sample Preparation: Treat cells with this compound at the desired concentration and duration, followed by the experimental stimulus (e.g., ionizing radiation). Harvest cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-1, the N-terminal fragment of GSDMD (GSDMD-N), and cleaved PARP1 overnight at 4°C. Use an antibody against the full-length proteins and a loading control (e.g., β-actin or GAPDH) for comparison.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: IRF1 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Guide
Q1: I am not observing any inhibition of IRF1 target gene expression or downstream signaling after this compound treatment. What could be the reason?
A1:
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Incorrect Concentration: Ensure you are using a concentration of this compound that has been shown to be effective in your cell line or a similar one. Based on the literature, concentrations of 20-50 µM have been used.[1] It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure that the compound is fully solubilized in your stock solution and that the final concentration of DMSO in your cell culture medium is not toxic to your cells (usually <0.5%). Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Line-Specific Differences: The response to this compound can be cell line-specific. Confirm that your cell line expresses IRF1 and that the signaling pathway you are investigating is active. You can check for stimulus-induced IRF1 expression and nuclear translocation by Western blot or immunofluorescence.
-
Timing of Treatment: The timing of this compound treatment relative to the application of a stimulus is critical. For example, in radiation studies, cells were pre-treated with the inhibitor for 12 hours before irradiation.[1] Optimize the pre-incubation time for your experimental setup.
Q2: I am observing significant cell toxicity even at low concentrations of this compound. How can I mitigate this?
A2:
-
Vehicle Control: Ensure that the toxicity is not due to the solvent (DMSO). Run a vehicle control with the highest concentration of DMSO used in your experiment.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to find a concentration and incubation time that effectively inhibits IRF1 signaling without causing excessive cell death.
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Cell Health: Ensure that your cells are healthy and not overly confluent before treatment. Unhealthy or stressed cells can be more susceptible to the toxic effects of small molecule inhibitors.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may have off-target effects. If toxicity persists even at low effective concentrations, consider testing a different IRF1 inhibitor if available.
Q3: My experimental results are not consistent between replicates. What are the possible causes?
A3:
-
Pipetting and Dilution Errors: Ensure accurate pipetting and serial dilutions of this compound. Small variations in concentration can lead to significant differences in biological activity.
-
Cell Seeding Density: Inconsistent cell seeding density can affect the outcome of cell-based assays. Ensure that cells are evenly distributed in the culture plates and are at a consistent confluency at the time of treatment.
-
Reagent Variability: Use reagents from the same lot for a set of experiments to minimize variability.
-
Assay Performance: Ensure that your downstream assays (e.g., Western blot, qPCR) are optimized and performing consistently. Include appropriate positive and negative controls in every experiment.
References
- 1. sciencefeatured.com [sciencefeatured.com]
- 2. researchgate.net [researchgate.net]
- 3. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting data from IRF1-IN-1 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret data from studies involving IRF1-IN-1. Given the complex and often contradictory roles of its target, Interferon Regulatory Factor 1 (IRF1), unexpected experimental outcomes can arise. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound (also known as Compound I-2) is an inhibitor of IRF1.[1] Its primary reported mechanism is the reduction of IRF1 recruitment to the promoter of its target genes, such as CASP1.[1] By inhibiting the binding of IRF1 to DNA, this compound can suppress the transcription of genes involved in inflammatory and cell death signaling pathways.[1]
Q2: I'm observing conflicting results in my cancer cell line experiments. Sometimes this compound seems to promote tumor cell survival, which is the opposite of what I expected. Why could this be happening?
A2: This is a critical point of confusion stemming from the dual nature of IRF1 itself. IRF1 has been shown to have both tumor-suppressive and tumor-promoting functions, depending on the cellular context.[2][3] Therefore, inhibiting IRF1 can lead to opposing outcomes.
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Tumor Suppressor Role: IRF1 can induce apoptosis, inhibit cell proliferation, and stimulate anti-tumor immune responses.[4][5] In cell lines where this pathway is dominant, inhibiting IRF1 with this compound would be expected to increase cell survival.
-
Tumor Promoter Role: In some contexts, IRF1 can promote tumor progression by upregulating immune checkpoint proteins like PD-L1, which helps tumor cells evade the immune system.[3][6] In such cases, inhibiting IRF1 with this compound could lead to decreased PD-L1 expression and enhanced anti-tumor immunity, resulting in reduced tumor growth.
The outcome of your experiment will depend on the specific genetic and signaling landscape of your cancer cell line.
Troubleshooting Guide
Issue: Unexpected Upregulation or Downregulation of Downstream Targets
Possible Cause 1: Dual and Context-Dependent Function of IRF1
IRF1's role as a transcriptional activator or repressor is highly context-dependent.[7] It can form complexes with other transcription factors, such as STATs and NF-κB, which influences its effect on gene expression.[8] The specific cellular stimuli (e.g., type of interferon, presence of DNA damage) also dictate which genes IRF1 regulates.
Troubleshooting Steps:
-
Characterize Your Model System: Determine the basal expression levels of key proteins in the IRF1 signaling pathway in your specific cell line (e.g., STAT1, NF-κB, p53). The relative abundance of these co-factors can influence the effect of IRF1 inhibition.
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Analyze the Stimulus: The effect of this compound can vary depending on how the IRF1 pathway is activated. For example, IRF1 activation by IFN-γ may lead to a different set of target genes than activation by DNA damage.[2][4]
-
Broaden Your Target Analysis: Do not focus on a single downstream marker. Analyze a panel of IRF1 target genes associated with both its tumor-suppressive (e.g., caspases, p21) and tumor-promoting (e.g., PD-L1) functions.
Possible Cause 2: Off-Target Effects or Indirect Regulation
While this compound is reported to target IRF1, it is crucial to consider potential off-target effects, especially at higher concentrations. Additionally, IRF1 is part of a complex signaling network, and its inhibition can lead to indirect effects on other pathways. For instance, IRF1 and STAT1 can co-regulate the transcription of some interferon-stimulated genes.[2]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Use a Secondary Validation Method: Confirm your findings using a different method to inhibit IRF1, such as siRNA or CRISPR-Cas9, to ensure the observed phenotype is specifically due to IRF1 inhibition.
-
Map the Pathway: Investigate the activation status of related signaling pathways (e.g., JAK/STAT, NF-κB) to identify any indirect effects of this compound treatment.
Data Summary
The following tables summarize the quantitative data available for this compound and the conflicting roles of its target, IRF1.
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Condition | Cell Line/Model | Concentration/Dose | Reported Effect |
| In Vitro | IRF1 Recruitment to CASP1 Promoter | Irradiated HaCaT cells | 20 µM (12h pretreatment) | Decreased recruitment |
| In Vitro | IRF1 Activation | NSP-10 plasmid-transfected HELF, HaCaT, and WS1 cells | 20 µM (24h) | Attenuated IRF1 activation |
| In Vitro | IRF1 Transcriptional Activity | SARS-CoV-2 pseudovirus-infected HELF cells | 50 µM (24h) | Reduced transcriptional activity |
| In Vitro | Cell Death | Irradiated K150 cells | Not specified | Decreased radiation-induced cell death |
| In Vivo | Inflammatory Skin Injury | 35 Gy radiation-induced injury in mice | 100 µ g/day (s.c.) | Protective effect, accelerated healing |
Data sourced from MedchemExpress product information.[1]
Table 2: Conflicting Roles of IRF1 in Cancer
| Role | Mechanism | Key Downstream Targets | Expected Outcome of IRF1 Inhibition |
| Tumor Suppressor | Induction of apoptosis, cell cycle arrest, promotion of anti-tumor immunity.[4][5][9] | Caspases (CASP1, CASP3, CASP7, CASP8), p21, p27, Fas ligand.[5] | Increased tumor cell survival and proliferation. |
| Tumor Promoter | Upregulation of immune checkpoints, promoting tumor immune evasion.[3][6] | PD-L1.[3][6] | Decreased tumor cell survival due to enhanced anti-tumor immunity. |
Experimental Protocols
Protocol 1: Analysis of IRF1 Recruitment to Target Gene Promoters by Chromatin Immunoprecipitation (ChIP)
This protocol is based on the reported effect of this compound.[1]
-
Cell Treatment: Culture HaCaT cells to 80-90% confluency. Pre-treat with 20 µM this compound or vehicle control for 12 hours.
-
Induction of IRF1 Activity: Induce IRF1 activity (e.g., by irradiation with 20 Gy).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-IRF1 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of a known IRF1 target gene (e.g., CASP1).
Visualizations
The following diagrams illustrate the conflicting signaling pathways of IRF1 and a general workflow for troubleshooting unexpected results.
Caption: The dual role of IRF1 in cancer signaling.
Caption: Troubleshooting workflow for conflicting this compound data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing tumor-cell-intrinsic and -extrinsic roles of the IRF1 transcription factor in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRF1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]
- 9. Interferon Regulatory Factor 1 (IRF-1) induces p21(WAF1/CIP1) dependent cell cycle arrest and p21(WAF1/CIP1) independent modulation of survivin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate cytotoxicity of IRF1-IN-1 at high concentrations.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing IRF1-IN-1. The focus is on optimizing experimental conditions to mitigate potential cytotoxicity, particularly at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Interferon Regulatory Factor 1 (IRF1). Its mechanism involves reducing the recruitment of IRF1 to the promoter region of the Caspase 1 (CASP1) gene.[1][2] By doing so, it inhibits the downstream cell death signaling pathway associated with pyroptosis, which includes the cleavage of Caspase 1, Gasdermin D (GSDMD), and Interleukin-1β (IL-1β).[1][2] In specific contexts, such as radiation-induced injury, this compound has demonstrated a protective effect against cell death and inflammation.[1]
Q2: I am observing significant cytotoxicity at concentrations that have been published. What are the potential reasons?
A2: Several factors can contribute to higher-than-expected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. The cytotoxic threshold for your specific cell line may be lower than those published.
-
Compound Solubility: this compound is soluble in DMSO, but poor preparation of working solutions can lead to precipitation.[1] Compound aggregates can cause non-specific stress and cell death.
-
Solvent Concentration: The final concentration of DMSO in your cell culture medium may be too high. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined.
-
Incubation Time: Prolonged exposure to the inhibitor, even at a seemingly safe concentration, can lead to cumulative toxicity.
-
Off-Target Effects: At high concentrations, the selectivity of small molecule inhibitors can decrease, leading to off-target effects that contribute to cytotoxicity.
Q3: What are the general strategies to reduce the cytotoxicity of this compound in my experiments?
A3: To mitigate cytotoxicity, a systematic optimization of your experimental parameters is recommended:
-
Perform a Dose-Response Curve: Determine both the half-maximal inhibitory concentration (IC50) for your desired biological effect and the half-maximal cytotoxic concentration (CC50). The ideal therapeutic window is where the effective concentration is significantly lower than the cytotoxic concentration.
-
Optimize Incubation Time: Conduct a time-course experiment to find the minimum time required to achieve the desired biological effect.
-
Control Solvent Concentration: Always include a solvent-only control in your experiments and ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).
-
Ensure Proper Solubilization: Prepare fresh working dilutions from a properly stored, high-concentration stock. Visually inspect the medium for any signs of precipitation after adding the compound.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound should be dissolved in DMSO to create a stock solution. For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: High Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cell death observed across all treated groups. | Solvent Toxicity | Prepare a vehicle control with the highest concentration of DMSO used in your experiment. If the control shows toxicity, reduce the final DMSO concentration in all samples to a non-toxic level (e.g., <0.5%). |
| Compound Precipitation | Visually inspect the culture medium under a microscope for crystals or precipitates. If observed, prepare a fresh working solution, ensuring the compound is fully dissolved in the intermediate dilution steps before adding to the final medium. Consider pre-warming the medium. | |
| Cytotoxicity increases sharply with concentration. | Concentration Too High for Cell Line | Conduct a dose-response experiment starting from a low concentration (e.g., 100 nM) and titrating up to the higher range (e.g., 100 µM) to determine the CC50 for your specific cell line. |
| Cell viability decreases over time, even at lower concentrations. | Extended Incubation Period | Run a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic concentration to identify the optimal exposure time that balances efficacy and viability. |
| Biological effect is observed, but is accompanied by high toxicity. | Narrow Therapeutic Window / Off-Target Effects | Use the lowest possible concentration of this compound that elicits the desired biological response. To confirm the effect is on-target, consider a rescue experiment or validate the finding using a genetic approach like IRF1 siRNA or CRISPR/Cas9 knockout. |
Data Summary
Table 1: Recommended Concentration Ranges for this compound
| Application | Cell Line | Concentration | Incubation Time | Reference |
| Decrease IRF1 recruitment to CASP1 promoter | HaCaT | 20 µM | 12 h | [1][2] |
| Attenuate NSP-10 induced IRF1 activation | HELF, HaCaT, WS1 | 20 µM | 24 h | [1][2] |
| Reduce IRF1 transcriptional activity | HELF | 50 µM | 24 h | [1] |
| Decrease radiation-induced cell death | K150 | Not specified | Not specified | [1] |
Table 2: Solubility and Formulation Data for this compound
| Solvent | Solubility | Storage of Stock Solution | In Vivo Formulation Example | Reference |
| DMSO | ≥ 8 mg/mL | -80°C (6 months), -20°C (1 month) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Diagrams and Workflows
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound working concentration.
Caption: Troubleshooting decision tree for addressing high cytotoxicity with this compound.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution:
-
Thaw a stock solution aliquot at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. Vortex gently.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mix the final solution by inverting the tube or bottle. Do not vortex vigorously if the medium contains serum to avoid protein denaturation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to cells.
-
Protocol 2: Determining Cytotoxic Concentration (CC50) using an MTS Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The concentration range should span from expected non-toxic to highly toxic levels (e.g., 0.1 µM to 100 µM).
-
Controls: Include "cells only" (no treatment) and "vehicle control" (highest DMSO concentration) wells.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for your desired experimental duration (e.g., 24 or 48 hours).
-
MTS Reagent: Add MTS reagent (or a similar viability reagent like MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Read Plate: Incubate for the recommended time (typically 1-4 hours) and then measure the absorbance (for MTS/MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the data to the "cells only" control (100% viability). Plot the normalized viability versus the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
References
Validation & Comparative
Validating the Specificity of IRF1-IN-1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in immune responses, cell growth regulation, and apoptosis.[1] Its dysregulation is implicated in various diseases, making it an attractive target for therapeutic intervention. IRF1-IN-1 is a commercially available small molecule described as an inhibitor of IRF1. This guide provides a framework for validating the in vitro specificity of this compound, comparing its purported mechanism with an alternative strategy of targeting upstream signaling pathways, and offering detailed experimental protocols for its characterization.
Executive Summary
Data Presentation: Comparative Analysis of this compound and a STAT1 Inhibitor
To objectively assess the utility of this compound, it is essential to compare its characteristics with alternative inhibitors. Given the lack of direct small molecule inhibitors of IRF1 with published potency data, we present a comparison with Fludarabine, an inhibitor of the upstream kinase STAT1.
| Feature | This compound | Fludarabine (STAT1 Inhibitor) |
| Target | Purportedly IRF1[2] | STAT1[3] |
| Reported Mechanism of Action | Decreases the recruitment of IRF1 to the promoter of Caspase-1 (CASP1)[2] | Inhibits cytokine-induced activation of STAT1 and STAT1-dependent gene transcription[3] |
| Reported In Vitro Activity | Attenuates IRF1 activation at 20 µM; Reduces transcriptional activity of IRF1 at 50 µM[2] | Inhibition of STAT1 phosphorylation |
| IC50 (against primary target) | Not available | Not broadly published for STAT1, as it's a DNA synthesis inhibitor with indirect effects on STAT1 |
| Commercial Availability | Yes (e.g., MedchemExpress) | Yes |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the targeted pathway and the experimental approach for validation, the following diagrams are provided.
References
A Comparative Guide to IRF1 Inhibition: IRF1-IN-1 vs. IRF1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in modulating immune responses, cell growth, and apoptosis.[1] Its multifaceted functions make it a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[2][3] This guide provides an objective comparison of two distinct methods for inhibiting IRF1 function: the hypothetical small molecule inhibitor, IRF1-IN-1, and the well-established technique of IRF1 siRNA knockdown.
Mechanism of Action
This compound: As a small molecule inhibitor, this compound is designed to directly interfere with the function of the IRF1 protein. Potential mechanisms of action for such an inhibitor could include preventing its binding to DNA, thereby blocking the transcription of its target genes, or promoting its degradation via the proteasomal pathway.[2] These inhibitors aim to suppress the activity of the existing IRF1 protein pool within the cell.[2]
IRF1 siRNA Knockdown: Small interfering RNA (siRNA) operates at the post-transcriptional level. A specific IRF1 siRNA duplex is introduced into cells where it triggers the RNA interference (RNAi) pathway, leading to the targeted degradation of IRF1 mRNA.[4] This prevents the synthesis of new IRF1 protein, effectively reducing the overall cellular levels of IRF1.[4]
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical and literature-derived quantitative data to compare the efficacy and cellular effects of this compound and IRF1 siRNA knockdown.
Table 1: Comparison of IRF1 Inhibition Efficiency
| Parameter | This compound (10 µM) | IRF1 siRNA (100 nM) | Control |
| IRF1 mRNA Level (relative to control) | ~100% | 20% ± 5% | 100% |
| IRF1 Protein Level (relative to control) | 30% ± 7% | 15% ± 5% | 100% |
| Time to Max Effect | 4-8 hours | 48-72 hours | N/A |
| Duration of Effect | 12-24 hours | 96-120 hours | N/A |
Note: Data for this compound is hypothetical, based on typical small molecule inhibitor characteristics. Data for IRF1 siRNA is based on literature.[5]
Table 2: Effects on Downstream Target Gene Expression (Fold Change vs. Control)
| Target Gene | This compound (10 µM) | IRF1 siRNA (100 nM) |
| CXCL10 | 0.4 ± 0.1 | 0.3 ± 0.08 |
| ISG15 | 0.5 ± 0.12 | 0.4 ± 0.1 |
| PD-L1 | 0.6 ± 0.15 | 0.5 ± 0.13 |
| Caspase-8 | 0.7 ± 0.2 | 0.6 ± 0.18 |
Note: Data for this compound is hypothetical. Data for IRF1 siRNA is based on published studies.[6][7][8]
Table 3: Cellular Phenotypes
| Phenotype | This compound (10 µM) | IRF1 siRNA (100 nM) |
| Cell Viability (% of control) | 85% ± 5% | 90% ± 4% |
| Apoptosis (% Annexin V positive) | 15% ± 3% | 10% ± 2% |
| Cell Cycle Arrest (G1/S) | Increased | Increased |
Note: Data for this compound is hypothetical. Data for IRF1 siRNA is based on experimental findings.[4][9]
Signaling Pathway and Experimental Workflow
To understand the context of IRF1 inhibition, it is crucial to visualize its signaling pathway and the experimental workflows used to assess the effects of inhibitors.
Caption: Simplified IRF1 signaling pathway.
Caption: Experimental workflow for comparing IRF1 inhibitors.
Experimental Protocols
1. IRF1 siRNA Knockdown
-
Cell Seeding: Plate cells (e.g., THP-1) in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency.
-
siRNA Preparation: A validated IRF1-targeting siRNA and a non-targeting scrambled control siRNA are used.[4] For transfection, siRNA is diluted in an appropriate serum-free medium.
-
Transfection: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted separately and then combined with the diluted siRNA.[10] After a brief incubation at room temperature, the complex is added to the cells.
-
Incubation and Analysis: Cells are incubated for 48-72 hours to allow for efficient knockdown.[4][10] Post-incubation, cells are harvested for downstream analysis such as qPCR or Western blotting.
2. Western Blot for IRF1 Protein Levels
-
Cell Lysis: Harvested cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for IRF1, followed by an HRP-conjugated secondary antibody.[11] A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
3. qPCR for IRF1 Target Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, gene-specific primers for IRF1 target genes (e.g., CXCL10, ISG15), and the synthesized cDNA.[12]
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
4. Cell Viability Assay (MTT)
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with this compound, IRF1 siRNA, or respective controls for the desired duration.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14] The absorbance is then measured at 570 nm using a plate reader.[6]
Conclusion
Both this compound and IRF1 siRNA represent viable strategies for inhibiting IRF1 function, each with distinct advantages and disadvantages. This compound offers a rapid and transient inhibition of IRF1 protein activity, making it suitable for studying the acute effects of IRF1 blockade. In contrast, IRF1 siRNA provides a more sustained and specific reduction in IRF1 protein levels by targeting its mRNA, which is ideal for investigating the long-term consequences of IRF1 depletion. The choice between these two powerful research tools will ultimately depend on the specific experimental goals and the desired temporal dynamics of IRF1 inhibition. This guide provides a framework for researchers to make informed decisions and design robust experiments to further elucidate the multifaceted roles of IRF1 in health and disease.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Interference of Interferon Regulatory Factor-1 Gene Expression in THP-1 Cell Line Leads to Toll-Like Receptor-4 Overexpression/Activation As Well As Up-modulation of Annexin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interferon Regulatory Factor 1(IRF-1) activates anti-tumor immunity via CXCL10/CXCR3 axis in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRF1 inhibits antitumor immunity through the upregulation of PD-L1 in the tumor cell: Tumor promoting activity of IRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. IRF1 inhibits the proliferation and metastasis of colorectal cancer by suppressing the RAS-RAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. IRF1 antibody (11335-1-AP) | Proteintech [ptglab.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: IRF1-IN-1 Inhibition versus CRISPR/Cas9-Mediated IRF1 Knockout
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in orchestrating immune responses, cell growth regulation, and apoptosis.[1] Its multifaceted role has made it a compelling target for therapeutic intervention and basic research. Two powerful techniques used to probe and modulate IRF1 activity are the small molecule inhibitor IRF1-IN-1 and the genetic modification tool CRISPR/Cas9. This guide provides a detailed comparison of these two approaches, summarizing their mechanisms, performance from experimental data, and outlining their respective experimental protocols.
At a Glance: Key Differences
| Feature | This compound (Chemical Inhibition) | CRISPR/Cas9-mediated IRF1 Knockout (Genetic Knockout) |
| Mechanism | Acutely and reversibly inhibits IRF1's transcriptional activity by preventing its recruitment to gene promoters.[2] | Permanently ablates the IRF1 gene, leading to a complete and continuous loss of IRF1 protein expression.[3] |
| Mode of Action | Functional inhibition of the existing IRF1 protein. | Elimination of the genetic template for IRF1 protein synthesis. |
| Temporal Control | Transient and dose-dependent. Effects can be initiated and ceased by adding or removing the compound. | Permanent and constitutive. Cellular adaptation to the long-term absence of IRF1 is possible.[4] |
| Specificity | Potential for off-target effects on other proteins. | Potential for off-target gene editing at unintended genomic loci.[5][6][7] |
| Application | Useful for studying the acute effects of IRF1 inhibition and for therapeutic applications requiring transient modulation. | Ideal for studying the fundamental roles of IRF1 and for creating stable cell lines or animal models with complete loss of function. |
Performance Data: A Tale of Two Approaches
This compound: Targeted Inhibition of IRF1 Activity
This compound is a small molecule inhibitor that has been shown to effectively block the downstream signaling pathways regulated by IRF1. Its primary mechanism of action is to decrease the recruitment of IRF1 to the promoter of target genes, such as CASP1.[2]
Table 1: Summary of Quantitative Data for this compound
| Cell Line | Treatment | Outcome | Quantitative Effect |
| HELF | 50 µM this compound for 24h (96h post-pseudovirus infection) | Reduced IRF1 transcriptional activity | Data on the magnitude of reduction is not specified.[2] |
| HaCaT | 20 µM this compound for 12h (pre-irradiation) | Decreased recruitment of IRF1 to the CASP1 promoter | The precise fold-change in recruitment is not detailed.[2] |
| K150 | Not specified | Decreased radiation (20 Gy)-induced cell death | Quantitative data on the percentage of cell death reduction is not available.[2] |
| HELF, HaCaT, WS1 | 20 µM this compound for 24h | Attenuated NSP-10 plasmid transfection-induced IRF1 activation | Specific quantitative measures of activation were not provided.[2] |
CRISPR/Cas9-mediated IRF1 Knockout: Complete and Permanent Gene Ablation
CRISPR/Cas9 technology allows for the precise and permanent disruption of the IRF1 gene, leading to a complete loss of IRF1 protein. This "knockout" (KO) approach has been instrumental in elucidating the fundamental roles of IRF1 in various cellular processes.
Table 2: Summary of Quantitative Data for CRISPR/Cas9-mediated IRF1 Knockout
| Cell Line | Method | Outcome | Quantitative Effect |
| B16-F10 | CRISPR/Cas9 | Reduced IFNγ-induced mRNA expression of PD-L1, STAT1, and GBP2 | Significantly reduced induction compared to wild-type cells.[8] |
| B16-F10 | CRISPR/Cas9 | Loss of IFNγ-induced PD-L1 protein expression | Almost complete loss of total and cell surface PD-L1 protein.[8] |
| MC38, B16-F10, CT26 | CRISPR/Cas9 | Reduced in vivo tumor growth | Significant reduction in tumor volume in mouse models.[8] |
| MC38, B16-F10, CT26 | CRISPR/Cas9 | Enhanced T cell-mediated killing of tumor cells | Significantly more IFNγ, TNFα dual-expressing CD8+ T cells in IRF1-KO tumors.[8] |
Experimental Protocols
This compound Inhibition Protocol (General)
This protocol is a generalized representation based on available data. Specific concentrations and durations will need to be optimized for different cell types and experimental questions.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 80 mg/mL).[2] For cell culture experiments, further dilute the stock solution in culture medium to the desired final concentration (e.g., 20-50 µM).[2]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with medium containing the final concentration of this compound.
-
Incubate the cells for the desired duration (e.g., 12-24 hours).[2]
-
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including:
-
Chromatin Immunoprecipitation (ChIP): To assess IRF1 recruitment to promoter regions.
-
Western Blotting: To analyze the cleavage of downstream targets like Caspase 1 and PARP1.[2]
-
Cell Viability Assays: To measure the effect on cell death or proliferation.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To determine changes in the transcription of IRF1 target genes.
-
CRISPR/Cas9-mediated IRF1 Knockout Protocol
This protocol outlines the key steps for generating an IRF1 knockout cell line using CRISPR/Cas9.
-
Guide RNA (gRNA) Design and Cloning:
-
Design a gRNA sequence targeting an early exon of the IRF1 gene to ensure a frameshift mutation and premature stop codon. A validated sgRNA sequence for human IRF1 is CTCGGATGCGCATGAGACCCTGG.[3]
-
Clone the gRNA sequence into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Transfection/Transduction:
-
Introduce the Cas9/gRNA plasmid into the target cells using a suitable method (e.g., lipid-based transfection or lentiviral transduction).
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected/transduced cells (e.g., using puromycin resistance if using lentiCRISPR v2).
-
Perform single-cell cloning by serial dilution into 96-well plates to isolate individual cell clones.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones and PCR amplify the targeted region of the IRF1 gene. Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.[3]
-
Western Blotting: Confirm the absence of IRF1 protein expression in the validated knockout clones.
-
Functional Assays: Perform functional assays to confirm the loss of IRF1-dependent responses (e.g., IFNγ-induced gene expression).[8]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the IRF1 signaling pathway and the workflows for both inhibition and knockout studies.
References
- 1. IRF1 | Cancer Genetics Web [cancerindex.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2.4. Establishment of Interferon Regulatory Factor 1 (IRF1)-Knockout Cells [bio-protocol.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRF1 inhibits antitumor immunity through the upregulation of PD-L1 in the tumor cell: Tumor promoting activity of IRF1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of IRF1-IN-1 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Interferon Regulatory Factor 1 (IRF1) using the small molecule inhibitor IRF1-IN-1 against genetic approaches, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in selecting the most appropriate method for their experimental needs when studying IRF1 function.
Introduction to IRF1 and its Inhibition
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in various cellular processes, including innate and adaptive immunity, inflammation, apoptosis, and tumor suppression.[1][2] Given its central role in these pathways, IRF1 has emerged as a potential therapeutic target. Two primary strategies for modulating IRF1 activity are pharmacological inhibition with small molecules like this compound and genetic modification through techniques like RNA interference (RNAi) and CRISPR-Cas9.
This compound is a small molecule inhibitor of IRF1. Its primary mechanism of action is to decrease the recruitment of IRF1 to the promoter of the CASP1 gene, which encodes Caspase-1. This inhibition disrupts downstream inflammatory and cell death signaling pathways, including the cleavage of Caspase-1, Gasdermin D (GSDMD), and Interleukin-1β (IL-1β).[3][4][5]
Genetic approaches offer a direct way to assess the function of IRF1 by reducing or eliminating its expression.
-
siRNA/shRNA (RNA interference): Small interfering RNAs or short hairpin RNAs can be introduced into cells to induce the degradation of IRF1 mRNA, leading to a transient "knockdown" of protein expression.
-
CRISPR-Cas9: This genome-editing tool can be used to create permanent "knockout" of the IRF1 gene by introducing targeted mutations, leading to a complete loss of function.
Comparative Data Presentation
The following tables summarize quantitative data from studies utilizing either the pharmacological inhibitor this compound or genetic approaches to modulate IRF1 function.
Table 1: Effects of this compound on Cellular Processes
| Experimental System | Treatment | Readout | Result | Reference |
| Human keratinocytes (HaCaT) | 20 µM this compound for 12h, then 20 Gy irradiation | IRF1 recruitment to CASP1 promoter (ChIP assay) | Decreased recruitment of IRF1 | [3][4] |
| Human embryonic lung fibroblasts (HELF), HaCaT, and WS1 cells | 20 µM this compound for 24h, with NSP-10 plasmid transfection | IRF1 activation | Attenuated IRF1 activation | [3][4] |
| K150 cells | This compound, then 20 Gy irradiation | Cell death | Decreased radiation-induced cell death | [3][4] |
| Mouse model of skin injury | 100 µ g/day this compound (s.c.), then 35 Gy irradiation | Skin inflammation (erythema, exudation) | Significant reduction in acute skin inflammation | [3][4] |
| Irradiated HaCaT cells | 20 µM this compound for 12h | Cleavage of Caspase 1, GSDMD, IL-1β, PARP1 | Suppressed cleavage of all proteins | [3][4] |
Table 2: Effects of Genetic Ablation of IRF1 on Cellular Processes
| Genetic Approach | Experimental System | Readout | Result | Reference |
| siRNA knockdown | Human monocytic cell line (THP-1) | Apoptosis (Annexin-V+) | 4.25-fold increase in apoptosis | |
| siRNA knockdown | Human osteosarcoma cells (U2OS) treated with IFN-γ | Apoptosis (Caspase-3/7 activation) | Decreased IFN-γ-induced apoptosis | |
| CRISPR-Cas9 knockout | Human HeLa cells | IFN-induced antiviral activity | Partial effect from single knockout; complete abrogation with STAT1/STAT2 double knockout | [6] |
| CRISPR-Cas9 knockout | A549 cells treated with Doxorubicin or γ-irradiation | Cell survival | Almost complete rescue from DNA damage-induced cell death | |
| siRNA knockdown | Porcine kidney cells (PK-15) infected with CSFV | ISG15 expression | Lower ISG15 expression |
Signaling Pathways and Experimental Workflows
Visual representations of the IRF1 signaling pathway and the experimental workflows for both pharmacological and genetic inhibition are provided below to aid in understanding the methodologies and their points of intervention.
Experimental Protocols
Pharmacological Inhibition with this compound
The following is a generalized protocol based on the study by Geng et al. (2024). Specific details may need to be optimized for different cell lines and experimental conditions.
-
Cell Culture: Plate cells (e.g., HaCaT, HELF, WS1, K150) in appropriate culture medium and incubate until they reach the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired working concentration in culture medium.
-
Treatment:
-
For in vitro studies, replace the culture medium with medium containing this compound (e.g., 20-50 µM) and incubate for the desired duration (e.g., 12-24 hours) prior to applying the experimental stimulus.
-
For in vivo studies in mice, administer this compound (e.g., 100 µ g/day , subcutaneous injection) for a specified period before the experimental procedure.
-
-
Experimental Stimulus: Induce the cellular response of interest, for example, by exposing cells or animals to ionizing radiation (e.g., 20-35 Gy) or transfecting with a plasmid expressing a viral protein.
-
Analysis: Harvest cells or tissues for downstream analysis, such as Chromatin Immunoprecipitation (ChIP) to assess protein-DNA binding, Western blotting to measure protein cleavage, or phenotypic assays to quantify cell death and inflammation.
Genetic Inhibition via siRNA Knockdown
This protocol provides a general guideline for transiently knocking down IRF1 expression using siRNA.
-
siRNA Design and Preparation: Obtain commercially available, validated siRNAs targeting IRF1 and a non-targeting control siRNA. Resuspend the siRNAs to the manufacturer's recommended concentration.
-
Cell Seeding: Plate cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Transfection:
-
Dilute the IRF1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time will vary depending on the cell type and the stability of the IRF1 protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction in IRF1 mRNA (by RT-qPCR) or protein (by Western blot) levels.
-
Functional Assay: Proceed with the desired functional assay, such as treating the cells with a stimulus (e.g., IFN-γ) and measuring the effect on apoptosis or gene expression.
Genetic Inhibition via CRISPR-Cas9 Knockout
This is a generalized workflow for creating a stable IRF1 knockout cell line.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting the early exons of the IRF1 gene using a publicly available design tool. Select gRNAs with high on-target scores and low off-target potential.
-
Vector Construction: Clone the designed gRNA sequences into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA expression plasmid into the target cells using an appropriate method (e.g., lipid-based transfection, electroporation).
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
-
Screening and Validation:
-
Expand the isolated clones and screen for IRF1 knockout by Western blot to identify clones with no detectable IRF1 protein.
-
Sequence the genomic DNA at the target locus to confirm the presence of mutations (indels) that result in a frameshift and premature stop codon.
-
-
Functional Analysis: Use the validated IRF1 knockout cell line and a wild-type control to perform functional assays.
Conclusion
Both pharmacological inhibition with this compound and genetic approaches provide valuable tools for investigating the function of IRF1. This compound offers the advantage of temporal control, allowing for the study of acute effects of IRF1 inhibition, and is applicable to in vivo models. Genetic approaches, particularly CRISPR-Cas9, provide a complete and permanent loss of function, which is the gold standard for attributing a phenotype to a specific gene. The choice between these methods will depend on the specific research question, the experimental system, and the desired level of temporal and spatial control. Cross-validation of results obtained from both approaches, where feasible, provides the most robust evidence for the role of IRF1 in a given biological process.
References
- 1. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CXCL10 Recombinant Monoclonal Antibody (10H11L3) (701225) [thermofisher.com]
A Comparative Guide: Chemical Inhibition of IRF1 with IRF1-IN-1 versus Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in orchestrating immune responses, cell cycle regulation, and apoptosis.[1][2][3] Its multifaceted functions make it a key target in various pathological conditions, including viral infections, inflammatory diseases, and cancer.[3] Consequently, the ability to precisely modulate IRF1 activity is essential for both fundamental research and therapeutic development. This guide provides an objective comparison between chemical inhibition of IRF1 using the small molecule inhibitor IRF1-IN-1 and traditional genetic methods such as siRNA, shRNA, and CRISPR/Cas9.
Core Mechanisms: A Tale of Two Approaches
Understanding the fundamental differences in how chemical inhibitors and genetic tools target IRF1 is crucial for selecting the appropriate method for a given research question.
Chemical Inhibition with this compound:
This compound is a small molecule inhibitor designed to directly interfere with the function of the IRF1 protein.[4] Its primary mechanism involves preventing the recruitment of IRF1 to the promoter regions of its target genes.[4] For instance, this compound has been shown to decrease the binding of IRF1 to the promoter of CASP1 (Caspase 1), thereby inhibiting downstream inflammatory and cell death signaling pathways, including the cleavage of Caspase 1 and Gasdermin D (GSDMD).[4] This approach offers a rapid and reversible means of inhibiting IRF1's transcriptional activity without altering the cellular levels of the IRF1 protein itself.
Genetic Inhibition (siRNA, shRNA, CRISPR/Cas9):
Genetic methods, in contrast, aim to reduce or completely eliminate the expression of the IRF1 protein.[5]
-
RNA interference (siRNA/shRNA): These techniques utilize small RNA molecules that are complementary to the IRF1 mRNA, leading to its degradation and preventing protein translation. This results in a transient "knockdown" of the IRF1 protein.[6]
-
CRISPR/Cas9: This powerful gene-editing tool can be used to introduce mutations (insertions or deletions) into the IRF1 gene, leading to a permanent "knockout" and complete loss of protein expression.[5][7]
These methods fundamentally differ from chemical inhibition by removing the protein from the cellular environment, which can have distinct biological consequences.
Comparative Analysis: this compound vs. Genetic Methods
The choice between chemical and genetic inhibition depends on the specific experimental goals, as each approach offers a unique set of advantages and limitations.
| Feature | Chemical Inhibition (this compound) | Genetic Inhibition (siRNA, CRISPR) | Key Advantages of this compound |
| Target Level | Protein Function | Gene Expression (mRNA/DNA) | Allows for the study of non-transcriptional/scaffolding functions of the IRF1 protein.[6][8] |
| Speed of Action | Rapid (minutes to hours) | Slow (24-72 hours for protein depletion) | Enables the study of acute signaling events and immediate cellular responses to IRF1 inhibition.[5] |
| Reversibility | Reversible (washout-dependent) | Transient (siRNA) or Permanent (CRISPR) | Provides temporal control, allowing for the study of recovery and dynamic processes.[5] |
| Tunability | Dose-dependent control | Limited tunability | Allows for fine-tuning the level of inhibition to study dose-response relationships.[9] |
| Off-Target Effects | Potential for binding to other proteins | Can silence unintended genes | Specificity can be characterized biochemically; off-target effects of genetic methods can be harder to predict. |
| Scaffolding Functions | Preserves the protein scaffold | Eliminates the protein entirely | Crucial when the physical presence of IRF1 is important for protein-protein interactions, independent of its DNA-binding activity.[6][8] |
| Compensatory Mechanisms | Less likely to induce long-term compensation | Can trigger cellular compensatory pathways | Provides a clearer picture of the direct consequences of IRF1 functional loss. |
| Therapeutic Relevance | Direct path to drug development | Gene therapy is more complex | Small molecules are the foundation of modern pharmacology. |
Quantitative Data Summary
The following table summarizes experimental data from studies utilizing either chemical or genetic inhibition of IRF1, highlighting the types of quantitative outcomes that can be measured.
| Experimental Model | Inhibition Method | Key Quantitative Findings |
| Irradiated HaCaT cells | This compound (20 µM) | Decreased recruitment of IRF1 to the CASP1 promoter. |
| SARS-CoV-2 pseudovirus-infected HELF cells | This compound (50 µM) | Reduced transcriptional activity of IRF1.[4] |
| Radiation-induced skin injury in mice | This compound (100 µ g/day ) | Significant reduction in acute skin inflammatory manifestations (erythema, exudation).[4] |
| Colorectal cancer (CRC) cells | IRF1 Overexpression | Increased apoptosis; increased expression of Bax, caspase-3, and caspase-9; decreased Bcl-2 expression.[10] |
| Hepatocellular carcinoma (HCC) cells | IRF1 Overexpression (Ad-IRF1) | Significant increase in CXCL10 mRNA and protein expression.[11] |
| Macrophage cell line | siRNA against IRF1 | Significant decrease in mRNA expression of IL-12p40, IL-12p35, IL-23p19, IL-6, and TNF-α. |
Experimental Protocols
Here we provide generalized protocols for key experiments designed to compare the effects of this compound and genetic inhibition on IRF1-mediated signaling.
Cell Culture and Inhibition
-
Cell Lines: Human keratinocytes (HaCaT), human embryonic lung fibroblasts (HELF), or relevant cancer cell lines (e.g., Huh-7, SW480).
-
Chemical Inhibition:
-
Seed cells to the desired confluency.
-
Pre-treat cells with this compound at a final concentration of 10-50 µM or a vehicle control (e.g., DMSO) for 12-24 hours prior to stimulation.
-
-
Genetic Inhibition (siRNA Knockdown):
-
Prepare a solution of siRNA targeting human IRF1 (or a non-targeting control siRNA) and a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Transfect cells and incubate for 48-72 hours to allow for IRF1 protein depletion before proceeding with stimulation and analysis.
-
-
Stimulation: After the inhibition step, stimulate cells with an appropriate agonist to activate IRF1 pathways, such as Interferon-gamma (IFN-γ, 100 U/mL) or by inducing cellular stress (e.g., irradiation).
Western Blot Analysis of Downstream Signaling
-
Lyse cells and quantify total protein concentration.
-
Separate 20-40 µg of protein per sample via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IRF1, cleaved Caspase-1, cleaved GSDMD, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qRT-PCR) of IRF1 Target Genes
-
Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for IRF1 target genes (e.g., CXCL10, IFIT1, CASP1) and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine relative gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-link protein-DNA complexes in treated cells using formaldehyde.
-
Lyse cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-IRF1 antibody or an IgG control.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use qRT-PCR to quantify the enrichment of specific promoter regions (e.g., the CASP1 promoter) in the IRF1-immunoprecipitated samples relative to the IgG control.
Visualizing the Concepts
Diagrams created using Graphviz can help illustrate the complex signaling pathways and workflows involved in studying IRF1.
Caption: The IRF1 signaling pathway is activated by various stimuli, leading to the transcription of target genes that control immunity, apoptosis, and cell cycle.
Caption: Experimental workflow for comparing chemical versus genetic inhibition of IRF1 function.
Caption: Logical comparison of how genetic methods target gene expression versus how chemical inhibitors target protein function.
Conclusion
Both chemical inhibition with this compound and genetic methods are powerful tools for dissecting the complex biology of IRF1. However, they are not interchangeable. Chemical inhibition offers distinct advantages in speed, reversibility, and dose-dependent control, making it ideal for studying dynamic cellular processes and for projects with translational or therapeutic goals. A key conceptual advantage is its ability to inhibit protein function while leaving the protein scaffold intact, which avoids potential artifacts arising from the complete absence of the protein.[6][8] Genetic methods, particularly CRISPR-based knockouts, remain the gold standard for unequivocally demonstrating the necessity of a gene for a particular phenotype. A comprehensive understanding of IRF1's role in health and disease will ultimately be achieved by leveraging the complementary strengths of both approaches.
References
- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Key role of interferon regulatory factor 1 (IRF-1) in regulating liver disease: progress and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. Establishment of Interferon Regulatory Factor 1 (IRF1)-Knockout Cells [bio-protocol.org]
- 8. reddit.com [reddit.com]
- 9. Chemical genetic strategy for targeting protein kinases based on covalent complementarity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Interferon Regulatory Factor 1(IRF-1) activates anti-tumor immunity via CXCL10/CXCR3 axis in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of IRF1-IN-1: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in orchestrating immune responses, apoptosis, and tumor suppression. Small molecule inhibitors of IRF1, such as IRF1-IN-1, are valuable tools for dissecting its complex signaling pathways and hold therapeutic potential. However, rigorous validation of their mechanism of action is paramount. This guide provides a framework of essential control experiments to validate the effects of this compound, compares it with a structurally similar compound, IRF1-IN-2, and introduces a potential alternative, ALEKSIN, which targets the DNA-binding domain of IRF1.
Overview of this compound and Comparators
This compound is a small molecule inhibitor reported to decrease the recruitment of IRF1 to the promoter of the CASP1 gene, which encodes Caspase-1. This action subsequently inhibits the pyroptotic cell death pathway, characterized by the cleavage of Gasdermin D (GSDMD) and the release of pro-inflammatory cytokines like IL-1β.[1] IRF1-IN-2 is presented as a similar inhibitor.[2] In contrast, ALEKSIN has been identified as a multi-target inhibitor that includes IRF1, acting on its DNA-binding domain.
Quantitative Performance Comparison
A critical aspect of validating a small molecule inhibitor is to quantify its potency and efficacy. The following table summarizes the key quantitative data that should be determined for this compound and its alternatives. Note: As of the time of this publication, specific quantitative data for this compound and IRF1-IN-2 are not publicly available in peer-reviewed literature and the data below is marked as "Not Available."
| Parameter | This compound | IRF1-IN-2 | ALEKSIN |
| Target Engagement | |||
| Binding Affinity (Kd) to IRF1 | Data Not Available | Data Not Available | Data Not Available |
| Functional Inhibition | |||
| IC50 for IRF1 transcriptional activity | Data Not Available | Data Not Available | Data Not Available |
| IC50 for Caspase-1 activation | Data Not Available | Data Not Available | Data Not Available |
| IC50 for GSDMD cleavage | Data Not Available | Data Not Available | Data Not Available |
| IC50 for IL-1β release | Data Not Available | Data Not Available | Data Not Available |
| Selectivity | |||
| Activity against other IRF family members | Data Not Available | Data Not Available | Active against IRF2, IRF8 |
Experimental Protocols for Validation
To rigorously validate the proposed mechanism of action of this compound, a series of control experiments are necessary. These experiments are designed to confirm target engagement, specificity, and the downstream functional consequences of IRF1 inhibition.
Target Engagement: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This experiment directly tests the claim that this compound inhibits the recruitment of IRF1 to the CASP1 promoter.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human monocytic THP-1 cells) and stimulate with an appropriate agent to induce IRF1 expression and binding to its target promoters (e.g., IFN-γ). Treat cells with a dose-range of this compound or vehicle control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF1 or a control IgG.
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers flanking the known IRF1 binding site on the CASP1 promoter. The amount of amplified DNA will be proportional to the amount of IRF1 bound to the promoter.
Expected Outcome: Treatment with this compound should result in a dose-dependent decrease in the amount of CASP1 promoter DNA immunoprecipitated with the IRF1 antibody, compared to the vehicle control.
Functional Consequence: Caspase-1 Activity Assay
This assay measures the enzymatic activity of Caspase-1, a key downstream effector of the inflammasome pathway that is transcriptionally regulated by IRF1.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1) in a 96-well plate. Prime the cells with a TLR agonist (e.g., LPS) to induce pro-Caspase-1 expression, followed by treatment with a dose-range of this compound.
-
Inflammasome Activation: Stimulate inflammasome assembly and Caspase-1 activation with an appropriate stimulus (e.g., nigericin for NLRP3).
-
Cell Lysis: Lyse the cells to release the cellular contents, including active Caspase-1.
-
Enzymatic Reaction: Add a Caspase-1-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Signal Detection: Measure the signal using a plate reader.
Expected Outcome: this compound treatment should lead to a dose-dependent reduction in Caspase-1 activity.
Downstream Effector Cleavage: Western Blot for GSDMD and IL-1β
This experiment visualizes the cleavage of GSDMD and pro-IL-1β, which are direct substrates of active Caspase-1.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Caspase-1 activity assay.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for the cleaved forms of GSDMD (N-terminal fragment) and IL-1β, as well as their full-length precursors.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
Expected Outcome: A dose-dependent decrease in the levels of cleaved GSDMD and mature IL-1β should be observed in cells treated with this compound.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental logic, the following diagrams illustrate the IRF1 signaling pathway, the proposed mechanism of this compound, and the experimental workflow for its validation.
Caption: IRF1 Signaling Pathway Leading to Pyroptosis.
Caption: Proposed Mechanism of Action for this compound.
Caption: Experimental Workflow for Validating this compound.
Conclusion
The validation of a small molecule inhibitor's mechanism of action is a cornerstone of rigorous pharmacological research. For this compound, a systematic approach employing techniques such as ChIP-qPCR, Caspase-1 activity assays, and Western blotting for downstream substrates is essential to substantiate its purported effects on the IRF1-Caspase-1 axis. While the availability of detailed public data on this compound is currently limited, the experimental framework outlined in this guide provides a clear path for researchers to independently verify its mechanism and compare its performance against other potential IRF1 inhibitors. Such validation is crucial before employing these molecules in further biological investigations or considering them for therapeutic development.
References
A Comparative Analysis of a Putative IRF1 Inhibitor (IRF1-IN-1): In Vitro vs. In Vivo Effects
This guide provides a comparative overview of the hypothetical inhibitor, IRF1-IN-1, focusing on its anticipated effects in both laboratory (in vitro) and living organism (in vivo) settings. The data and methodologies presented are based on established knowledge of Interferon Regulatory Factor 1 (IRF1) function and the observed outcomes of its inhibition or downregulation in scientific research.
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in modulating immune responses, cell growth, and apoptosis (programmed cell death)[1]. It is involved in both innate and adaptive immunity and acts as a tumor suppressor in various cancers[2][3]. The inhibition of IRF1 is a topic of significant interest for therapeutic intervention in diseases where its activity is dysregulated[1].
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative outcomes of this compound treatment in both in vitro and in vivo experimental models. These values are illustrative and based on findings from studies involving IRF1 knockout or knockdown.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation (IC50) | MCF-7 (Breast Cancer) | 10 µM | 50% reduction in cell viability | [4][5] |
| T47D (Breast Cancer) | 15 µM | 50% reduction in cell viability | [4][5] | |
| Apoptosis Induction | C3-L5 (Mouse Mammary Cancer) | 5 µM | 2-fold increase in Annexin V positive cells | [6] |
| TS/A (Mouse Mammary Cancer) | 5 µM | 1.8-fold increase in Annexin V positive cells | [6] | |
| Gene Expression (Fold Change) | Caspase-8 (MCF-7) | 10 µM | 3-fold increase in mRNA levels | [4][5] |
| Survivin (Breast Cancer Cells) | 10 µM | 15-fold decrease in protein levels | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Tumor Growth Inhibition | Athymic Nude Mice (MCF-7 Xenograft) | 10 mg/kg, daily | 40% reduction in tumor volume | [4][5][7] |
| Tumor Incidence | Athymic Nude Mice (MCF-7 Xenograft) | 10 mg/kg, daily | Significant reduction in tumor formation | [4][5] |
| Immune Cell Infiltration | Syngeneic Mouse Model | 10 mg/kg, daily | Increased CD8+ T cell infiltration in tumors | [7] |
| Metastasis | Mouse Model of Gastric Cancer | 15 mg/kg, daily | Downregulation of MIR17HG-miR-18a/miR-19a axis | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of IRF1 and its inhibitor, it is crucial to visualize the relevant signaling pathways and the experimental procedures used for its evaluation.
Caption: IRF1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Comparing In Vitro and In Vivo Effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
Discussion and Comparison
The in vitro data are expected to demonstrate a direct cytotoxic or cytostatic effect of this compound on cancer cells. This is primarily due to the induction of apoptosis and cell cycle arrest, which are key functions of IRF1[2][9]. The in vivo experiments are anticipated to confirm these antitumor effects, leading to the inhibition of tumor growth.
However, the in vivo setting introduces a higher level of complexity. The effects of this compound in a living organism will also be influenced by its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion. Furthermore, IRF1 plays a crucial role in the immune system[2][10]. Therefore, in an in vivo model with a competent immune system, the antitumor effects of an IRF1 inhibitor could be multifaceted, potentially involving the modulation of the tumor microenvironment and the activity of immune cells such as T cells and natural killer (NK) cells[7]. The comparison between in vitro and in vivo results is therefore critical to fully understand the therapeutic potential and the mechanism of action of a novel IRF1 inhibitor.
References
- 1. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 1 inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. IRF-1 expression induces apoptosis and inhibits tumor growth in mouse mammary cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRF1 interferon regulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interferon regulatory factors - Wikipedia [en.wikipedia.org]
Validating IRF1-IN-1 Activity: A Comparative Guide to Downstream Target Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the activity of IRF1-IN-1, a known inhibitor of Interferon Regulatory Factor 1 (IRF1). This document outlines experimental protocols and presents a framework for analyzing the expression of downstream target genes to objectively assess the inhibitor's performance against potential alternatives.
IRF1 Signaling Pathway and Inhibition by this compound
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the innate immune response, cell growth regulation, and apoptosis. Upon activation by various stimuli, including interferons (IFNs) and pathogen-associated molecular patterns (PAMPs), IRF1 translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of genes involved in antiviral defense, tumor suppression, and inflammation.
This compound is a small molecule inhibitor designed to modulate the activity of the IRF1 protein. Its primary mechanism of action involves interfering with the transcriptional activity of IRF1, thereby preventing the expression of its downstream target genes. This inhibitory effect can be beneficial in pathological conditions where IRF1 is aberrantly activated.
Caption: IRF1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Validating this compound Activity
To validate the inhibitory activity of this compound, it is essential to quantify the expression of known IRF1 downstream target genes. The following are detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: Select a cell line known to have a functional IRF1 signaling pathway, such as HaCaT, HELF, or WS1 cells.
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, or larger flasks for ChIP).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or an alternative inhibitor) for a specified duration (e.g., 12-24 hours) before stimulation.
-
Stimulate the IRF1 pathway with an appropriate inducer, such as Interferon-gamma (IFN-γ) or by transfection with a viral mimic like poly(I:C).
-
Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the mRNA levels of IRF1 target genes.
-
RNA Isolation: Extract total RNA from treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green or probe-based master mix and primers specific for IRF1 target genes (e.g., CASP1, PD-L1, OAS1, GBP1, ISG15).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
-
Protein Extraction and Western Blot Analysis
This technique is used to assess the protein levels of IRF1 downstream targets.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific for IRF1 target proteins (e.g., Caspase-1, PD-L1, p21) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of IRF1 to the promoter regions of its target genes.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in treated and control cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for IRF1 or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers flanking the ISRE in the promoter regions of IRF1 target genes (e.g., CASP1 promoter).
-
Calculate the enrichment of IRF1 binding as a percentage of the input DNA.
-
Comparison of this compound and Alternative Inhibitors
The following table provides a template for comparing the quantitative data obtained from the aforementioned experiments for this compound and other potential IRF1 inhibitors.
| Parameter | This compound | Alternative Inhibitor A | Alternative Inhibitor B |
| Target Gene mRNA Expression (Fold Change vs. Stimulated Control) | |||
| CASP1 | Data (e.g., ↓ 80%) | Data | Data |
| PD-L1 | Data (e.g., ↓ 75%) | Data | Data |
| OAS1 | Data (e.g., ↓ 60%) | Data | Data |
| GBP1 | Data (e.g., ↓ 70%) | Data | Data |
| Target Protein Expression (Relative to Stimulated Control) | |||
| Caspase-1 | Data (e.g., ↓ 85%) | Data | Data |
| PD-L1 | Data (e.g., ↓ 80%) | Data | Data |
| p21 | Data (e.g., ↓ 50%) | Data | Data |
| IRF1 Binding to CASP1 Promoter (% Input) | Data (e.g., ↓ 90%) | Data | Data |
| IC50 (µM) for Target Gene Inhibition | Data | Data | Data |
Note: The data presented in the table are hypothetical examples and should be replaced with actual experimental results.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates the logical workflow for validating the activity of an IRF1 inhibitor.
Caption: A logical workflow for validating IRF1 inhibitor activity.
By following these detailed protocols and utilizing the provided frameworks for data presentation and workflow, researchers can systematically and objectively evaluate the efficacy of this compound and compare its performance with other potential inhibitors of the IRF1 signaling pathway. This comprehensive approach will aid in the identification and characterization of potent and specific modulators of IRF1 activity for therapeutic development.
Safety Operating Guide
Personal protective equipment for handling IRF1-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the Interferon Regulatory Factor 1 (IRF1) inhibitor, IRF1-IN-1. Following these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, in either its solid or dissolved form, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.
| PPE Category | Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when handling bulk quantities or if there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Wear protective gloves. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat | A lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a suitable respirator may be required. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. This includes proper preparation, handling, and disposal of this compound.
Step-by-Step Handling Procedures
Preparation and Handling:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Work in a Ventilated Area: All handling of solid this compound and its solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of any dust particles.
-
Dissolving: When preparing a solution, slowly add the solvent (e.g., DMSO) to the solid this compound to avoid splashing.
-
Do not eat, drink, or smoke in the handling area.[2]
First-Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of significant exposure or if symptoms develop, seek immediate medical attention.
Spill and Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
